Biotin-PEG6-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N6O8S/c25-30-27-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-26-22(31)4-2-1-3-21-23-20(19-39-21)28-24(32)29-23/h20-21,23H,1-19H2,(H,26,31)(H2,28,29,32)/t20-,21-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVVCWJIXLJVCQ-FUDKSRODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG6-azide: A Versatile Tool in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-azide is a trifunctional molecule that has become an indispensable tool in chemical biology, drug discovery, and proteomics. This reagent seamlessly integrates three key chemical motifs: a high-affinity biotin tag, a flexible and hydrophilic polyethylene glycol (PEG) linker, and a versatile azide handle for bioorthogonal chemistry. This combination allows for the specific and efficient labeling, detection, and isolation of target biomolecules from complex biological mixtures. This guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols and quantitative data to facilitate its integration into various research workflows.
Core Applications
The unique structure of this compound lends itself to a wide array of applications in life science research. The biotin moiety provides a strong and highly specific interaction with avidin and streptavidin, enabling robust affinity purification and detection. The azide group is a key component of "click chemistry," a set of bioorthogonal reactions that allow for the covalent ligation of molecules in complex biological environments with high efficiency and specificity. The PEG6 linker enhances solubility in aqueous buffers and provides spatial separation between the biotin tag and the conjugated biomolecule, minimizing steric hindrance.
The primary research applications of this compound include:
-
Bioconjugation and Labeling: The azide group allows for the covalent attachment of biotin to alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. This enables their subsequent detection with streptavidin-conjugated reporters or enrichment using streptavidin-coated beads.[1][2][3]
-
Proteomics: In quantitative proteomics, this compound is used to tag and enrich specific subsets of proteins, such as newly synthesized proteins or those with particular post-translational modifications, for mass spectrometry analysis.[4]
-
PROTAC Synthesis: As a bifunctional linker, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[5]
-
Drug Delivery and Surface Modification: The PEG linker can improve the pharmacokinetic properties of therapeutic agents, and the biotin tag can be used for targeted delivery to cells or tissues expressing avidin or streptavidin fusion proteins.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₄N₆O₈S | |
| Molecular Weight | 576.7 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DCM and other organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of TCEP or Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with this compound (final concentration 10-100 µM) in PBS.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding TCEP or Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a desalting column or dialysis.
-
The biotinylated protein is now ready for downstream applications.
-
Quantitative Parameters for CuAAC:
| Parameter | Typical Range |
| Protein Concentration | 1 - 10 µM |
| This compound Conc. | 10 - 100 µM |
| CuSO₄ Concentration | 1 mM |
| Reducing Agent Conc. | 5 mM |
| TBTA Concentration | 100 µM |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | Room Temperature |
Pull-Down Assay for Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or buffer containing free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Wash Buffer.
-
-
Binding:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound proteins.
-
Place the tube on the magnetic stand and collect the supernatant containing the enriched proteins.
-
Immediately neutralize the eluate by adding Neutralization Buffer if an acidic elution buffer was used.
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of experimental processes and molecular interactions.
Conclusion
This compound is a powerful and versatile reagent that facilitates a wide range of applications in modern biological research. Its unique combination of a high-affinity biotin tag, a flexible PEG linker, and a bioorthogonal azide handle makes it an invaluable tool for labeling, detecting, and isolating biomolecules. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their experimental endeavors, ultimately contributing to advancements in our understanding of complex biological systems.
References
An In-Depth Technical Guide to Biotin-PEG6-Azide: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Biotin-PEG6-azide, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The guide details its chemical structure, physicochemical properties, and its significant role in bioconjugation through click chemistry.
Core Concepts
This compound is a molecule engineered for the specific and efficient labeling of biomolecules. Its structure comprises three key functional components:
-
Biotin (Vitamin H): A small, water-soluble vitamin that exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins.[1] This high-affinity binding makes biotin an ideal tag for the detection, purification, and immobilization of biomolecules.
-
PEG6 (Hexaethylene Glycol) Spacer: A flexible polyethylene glycol linker consisting of six ethylene glycol units. The PEG spacer is hydrophilic, which enhances the aqueous solubility of the entire molecule and the resulting conjugate.[2][3] It also provides spatial separation between the biotin tag and the target biomolecule, minimizing steric hindrance and preserving the biological activity of the target.[1][3] Furthermore, PEGylation is known to reduce non-specific binding.
-
Azide (-N₃) Group: This functional group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group allows for the covalent attachment of the biotin-PEG linker to molecules containing an alkyne group.
Physicochemical Properties
The key properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₄₄N₆O₈S | |
| Molecular Weight | 576.71 g/mol | |
| CAS Number | 1085938-09-5 | |
| Appearance | Crystalline solid | |
| Purity | ≥95% - 98% | |
| Solubility | Soluble in Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C for long-term stability. | |
| Stock Solution Stability | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Applications in Bioconjugation via Click Chemistry
This compound is a versatile reagent for the biotinylation of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules. The primary method of conjugation is through click chemistry, which involves the reaction of the azide group with an alkyne-functionalized target molecule. Two main types of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used form of click chemistry where a copper(I) catalyst is used to promote the formation of a stable triazole linkage between the azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.
The ability to attach a biotin tag with high specificity and efficiency enables a multitude of downstream applications, such as:
-
Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin- or avidin-functionalized resins.
-
Detection and Imaging: The strong biotin-streptavidin interaction can be leveraged for the detection of target molecules in various assays, including ELISA, Western blotting, and fluorescence microscopy, by using streptavidin conjugated to enzymes or fluorophores.
-
Drug Targeting and Delivery: Biotinylation can be used to target drugs or imaging agents to cells or tissues that express biotin receptors.
Experimental Protocols
Below is a general protocol for the biotinylation of an alkyne-modified biomolecule using this compound via a copper-catalyzed click chemistry reaction.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Ascorbic acid stock solution (5 mM)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Deionized water
-
Inert gas (e.g., argon or nitrogen)
-
Acetone (for precipitation)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dissolve the alkyne-modified biomolecule in deionized water to a desired concentration.
-
-
Reaction Setup:
-
In a reaction vial, add the dissolved alkyne-modified biomolecule.
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to the reaction mixture.
-
Add the this compound stock solution and vortex to mix.
-
Add the 5 mM ascorbic acid stock solution and briefly vortex.
-
-
Catalyst Addition and Incubation:
-
Bubble inert gas through the solution for 30 seconds to remove oxygen.
-
Add the 10 mM Copper(II)-TBTA stock solution to the mixture.
-
Flush the vial with inert gas and seal it.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature overnight.
-
-
Purification of the Biotinylated Product:
-
Precipitate the biotinylated conjugate by adding at least a 4-fold volume of cold acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge the mixture to pellet the conjugate.
-
Discard the supernatant and wash the pellet with acetone.
-
Dry the pellet and purify the conjugate using an appropriate method such as HPLC or PAGE.
-
Visualizations
The following diagrams illustrate the key reaction pathways and a typical experimental workflow involving this compound.
Caption: Reaction pathways for this compound.
Caption: Workflow for protein biotinylation and purification.
References
Biotin-PEG6-azide: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG6-azide, a key reagent in modern bioconjugation. We will cover its core physicochemical properties, and detailed experimental protocols for its application in labeling biomolecules through click chemistry, and a visual representation of the experimental workflow.
Core Properties of this compound
This compound is a versatile molecule that combines the high-affinity binding of biotin for streptavidin and avidin with the flexibility and solubility conferred by a polyethylene glycol (PEG) spacer. The terminal azide group allows for its covalent attachment to alkyne-modified biomolecules via click chemistry.
| Property | Value | Reference |
| Molecular Weight | 576.71 g/mol | [1][2] |
| Molecular Formula | C24H44N6O8S | [1][3] |
| Purity | >95% | [1] |
| CAS Number | 1085938-09-5 | |
| Storage | -20°C | |
| Solubility | Soluble in DCM (Dichloromethane) |
Experimental Applications: Bioconjugation via Click Chemistry
This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt. This method is suitable for a wide range of biomolecules.
Experimental Protocol: Labeling of an Alkyne-Modified Protein with this compound
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4. Avoid buffers containing primary amines like Tris.
-
This compound
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO or water)
-
Solvent for this compound (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound stock solution (to a final concentration of 2-10 molar excess over the protein).
-
Premixed solution of CuSO4 and ligand. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidative damage.
-
Freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be around 5 mM.
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. Reaction times may vary depending on the reactants and their concentrations.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.
-
-
Analysis:
-
Confirm the successful biotinylation of the protein using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or a HABA assay.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living cells or with sensitive biomolecules where copper toxicity is a concern.
Experimental Protocol: Labeling of a DBCO-Modified Protein with this compound
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound
-
Solvent for this compound (e.g., DMSO or water)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound stock solution to the DBCO-modified protein solution. A slight molar excess (1.5-5 equivalents) of the this compound is typically used.
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific cyclooctyne and the concentration of the reactants.
-
-
Purification:
-
Purify the biotinylated protein using the same methods as for the CuAAC reaction (size-exclusion chromatography, dialysis, or spin filtration) to remove any unreacted this compound.
-
-
Analysis:
-
Analyze the final conjugate using appropriate methods to confirm successful biotinylation.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound and the fundamental reaction pathways.
Caption: A generalized experimental workflow for bioconjugation using this compound.
Caption: Comparison of CuAAC and SPAAC reaction pathways for biotinylation.
References
A Comprehensive Technical Guide to the Solubility of Biotin-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of Biotin-PEG6-azide, a crucial reagent in bioconjugation and drug delivery applications. Understanding its solubility in various solvents is paramount for the successful design and execution of experiments, ensuring reproducibility and optimal reaction conditions.
Core Compound Properties
This compound is a molecule combining the high-affinity binding of biotin for streptavidin and avidin with the versatile reactivity of an azide group for "click chemistry" applications. The incorporation of a six-unit polyethylene glycol (PEG) spacer significantly influences its physicochemical properties, most notably its solubility. The PEG linker, being hydrophilic, generally enhances the aqueous solubility of the biotin moiety.[1][2][]
Molecular Formula: C₂₄H₄₄N₆O₈S
Molecular Weight: 576.7 g/mol [4]
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for stock solution preparation and experimental use. It is important to note that for some solvents, only qualitative data is available, and solubility can be influenced by factors such as temperature and the use of physical dissolution aids like sonication.
| Solvent | Reported Solubility | Concentration (mM) | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 173.40 mM | May require ultrasonic treatment and warming to 60°C. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | MedChemExpress (for a similar Biotin-PEG linker) |
| Dichloromethane (DCM) | Soluble | - | Qualitative data. | [4] |
| Dimethylformamide (DMF) | Soluble | - | General solubility noted for similar PEGylated biotin-azide compounds. | |
| Water / Aqueous Buffers (e.g., PBS) | Moderately Soluble | - | The PEG6 linker significantly increases hydrophilicity and aqueous solubility compared to non-PEGylated biotin-azide. For sparingly soluble compounds, dissolving first in a minimal amount of a water-miscible organic solvent like DMSO is recommended before dilution in aqueous buffer. | - |
Note: The solubility of PEGylated compounds can vary between batches and is dependent on the purity of both the solute and the solvent. It is always recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
Experimental Protocol: Determination of Solubility
While a standardized, publicly available protocol for determining the solubility of this compound is not prevalent, a general and reliable method can be adapted from common laboratory practices for small molecules.
Objective: To determine the approximate solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, DMSO, DMF, Ethanol)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of the test solvent to each vial.
-
Securely cap the vials and vortex vigorously for 2 minutes.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound. A standard curve prepared from known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original supernatant based on the dilution factor. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate key processes related to the use and analysis of this compound.
Caption: Preparing this compound Stock Solutions.
References
Synthesis and Purification of Biotin-PEG6-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-azide is a valuable heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. This molecule incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a flexible hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent attachment to alkyne-containing molecules via "click chemistry." This guide provides a detailed overview of the synthesis and purification of this compound, including experimental protocols and characterization data.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of the intermediate, 1-amino-20-azido-3,6,9,12,15,18-hexaoxaicosane (Amino-PEG6-azide).
-
Conjugation of Amino-PEG6-azide with an activated biotin derivative, such as Biotin-N-hydroxysuccinimide ester (Biotin-NHS).
This synthetic approach allows for the controlled and efficient production of the final product.
Experimental Protocols
Step 1: Synthesis of 1-amino-20-azido-3,6,9,12,15,18-hexaoxaicosane (Amino-PEG6-azide)
This protocol is adapted from procedures for the synthesis of similar amino-PEG-azide compounds.
Materials:
-
Hexaethylene glycol
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ammonia (aqueous solution, e.g., 28%)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Chlorination of Hexaethylene glycol: In a round-bottom flask, dissolve hexaethylene glycol in anhydrous DCM. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Azidation: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the chlorinated intermediate. Dissolve this intermediate in anhydrous DMF and add sodium azide. Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by TLC monitoring.
-
Work-up and Purification of Dichloro-PEG6: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent to yield the diazido-PEG6 intermediate.
-
Mono-amination: The conversion of one of the azide groups to an amine can be achieved through a controlled reduction or by reacting the diazido-PEG6 with a limited amount of a reducing agent like triphenylphosphine (Staudinger reaction) followed by hydrolysis, or by partial ammonolysis. For ammonolysis, dissolve the diazido-PEG6 in an excess of aqueous ammonia and stir at room temperature. The reaction progress should be monitored to maximize the yield of the mono-amino product.
-
Purification of Amino-PEG6-azide: The resulting mixture of di-amino, mono-amino, and unreacted di-azido PEG can be separated by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
Step 2: Synthesis of this compound
Materials:
-
Amino-PEG6-azide (from Step 1)
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a dry flask, dissolve Amino-PEG6-azide in anhydrous DMF. Add a slight molar excess of a non-nucleophilic base such as triethylamine or DIPEA.
-
Biotinylation: In a separate container, dissolve Biotin-NHS ester in anhydrous DMF. Add the Biotin-NHS solution dropwise to the Amino-PEG6-azide solution with constant stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. A combination of chromatographic techniques is often employed.
Protocol 1: Silica Gel Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a mixture of dichloromethane and methanol.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing methanol concentration in dichloromethane.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher purity, RP-HPLC is the method of choice.
-
Column and Solvents: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Sample Preparation: Dissolve the product from the initial purification in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with a suitable gradient program.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Lyophilization: Freeze-dry the collected fractions to obtain the final product as a pure solid.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference/Method |
| Molecular Formula | C₂₄H₄₄N₆O₈S | Calculated |
| Molecular Weight | 576.71 g/mol | Calculated |
| Purity (Typical) | >95% | RP-HPLC |
| Yield (Overall) | Not explicitly available in literature for the PEG6 variant. Yields for similar biotinylation reactions of amino-PEGs are generally reported to be good to high. | Literature Analogy |
| Storage | -20°C, desiccated | Supplier Recommendations |
Visualization of the Synthetic Workflow
Caption: Synthetic and purification workflow for this compound.
Characterization Data
¹H NMR (Expected Chemical Shifts):
-
Biotin Moiety:
-
~6.3-6.5 ppm (2H, s, -NH protons of ureido ring)
-
~4.3-4.5 ppm (1H, m, -CH-S-)
-
~4.1-4.3 ppm (1H, m, -CH-N-)
-
~3.1-3.2 ppm (1H, m, -CH-CH₂-S-)
-
~2.8-3.0 ppm (2H, m, -CH₂-S-)
-
~2.6-2.8 ppm (2H, t, -CH₂-CO-)
-
~1.2-1.8 ppm (6H, m, biotin alkyl chain)
-
-
PEG6 Linker:
-
~3.6 ppm (20H, m, -O-CH₂-CH₂-O-)
-
~3.5 ppm (2H, t, -CO-NH-CH₂-)
-
~3.4 ppm (2H, t, -CH₂-N₃)
-
-
Amide Linkage:
-
~6.0-7.0 ppm (1H, t, -CO-NH-)
-
¹³C NMR (Expected Chemical Shifts):
-
Biotin Moiety:
-
~173 ppm (-CO-NH-)
-
~163 ppm (-NH-CO-NH-)
-
~61 ppm (-CH-N-)
-
~59 ppm (-CH-S-)
-
~55 ppm (-CH-N-)
-
~40 ppm (-CH₂-S-)
-
~25-35 ppm (biotin alkyl chain)
-
-
PEG6 Linker:
-
~70 ppm (-O-CH₂-CH₂-O-)
-
~50 ppm (-CH₂-N₃)
-
~39 ppm (-CO-NH-CH₂-)
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z 577.71
-
Expected [M+Na]⁺: m/z 599.69
Fragmentation Analysis:
In tandem mass spectrometry (MS/MS), fragmentation of the biotinylated PEG linker would be expected to occur along the PEG chain, resulting in a characteristic series of neutral losses of ethylene glycol units (44 Da). Fragmentation of the biotin moiety itself is also possible.
Logical Relationship Diagram
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG6-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG6-azide, a versatile reagent in the field of bioconjugation. It details the mechanism of action, provides quantitative data, experimental protocols, and visual workflows for its application in click chemistry, a class of reactions known for their high efficiency and specificity.
Core Concepts: Deconstructing this compound
This compound is a heterobifunctional molecule comprised of three key components, each with a distinct role in bioconjugation applications.
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotin-labeled molecules.
-
PEG6 Linker: A six-unit polyethylene glycol (PEG) spacer. This hydrophilic linker enhances the aqueous solubility of the entire molecule and the resulting conjugate. Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, ensuring that the biotin moiety remains accessible for binding to streptavidin or avidin.
-
Azide Group (-N3): The reactive handle for click chemistry. The azide is a bioorthogonal functional group, meaning it is essentially inert to the vast majority of functional groups found in biological systems, ensuring highly specific reactions.[1]
Mechanism of Action in Click Chemistry
This compound participates in two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The choice between these two methods depends on the specific experimental requirements, particularly the tolerance of the biological system to a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole.[3][4] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5]
The key steps of the CuAAC mechanism are:
-
Formation of a copper-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.
-
Coordination of the azide to the copper-acetylide complex.
-
Cycloaddition to form a six-membered metallacycle intermediate.
-
Rearrangement and subsequent protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst.
This reaction is known for its fast kinetics and high yields. However, the requirement for a copper catalyst can be a drawback in living systems due to potential cytotoxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a catalyst.
The mechanism of SPAAC involves a [3+2] dipolar cycloaddition between the azide and the strained alkyne, leading to the formation of a stable triazole linkage. While generally slower than CuAAC, SPAAC is highly bioorthogonal and non-toxic, making it the preferred method for applications in living cells and whole organisms.
Quantitative Data: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative parameters for these reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this. | Excellent biocompatibility, suitable for in vivo applications. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time |
| CuAAC | Terminal Alkyne | ~10² - 10³ | Minutes to a few hours |
| SPAAC | DBCO | ~10⁻¹ - 1 | Hours |
| SPAAC | BCN | ~10⁻² - 10⁻¹ | Hours to overnight |
Experimental Protocols
The following are generalized protocols for using this compound in CuAAC and SPAAC reactions. Optimization may be required for specific applications.
Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO (for dissolving this compound if necessary)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
In a reaction tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add this compound to the protein solution. A molar excess of the azide (e.g., 10-50 equivalents) is typically used.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final concentration of 1-2 mM Cu(II).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with subsequent western blotting for biotin.
-
Purify the biotinylated protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
Protocol for SPAAC Labeling of a DBCO-Modified Protein
This protocol outlines the labeling of a protein functionalized with a DBCO group with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound if necessary)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
In a reaction tube, add the DBCO-modified protein to the desired final concentration in buffer.
-
Add this compound to the protein solution. A molar excess of the azide (e.g., 2-10 equivalents) is recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored as described for CuAAC.
-
Purify the biotinylated protein using an appropriate method to remove excess this compound.
Visualizing Workflows with Graphviz
The following diagrams illustrate common experimental workflows involving this compound.
Caption: Workflow for CuAAC-mediated protein biotinylation.
Caption: Workflow for SPAAC-based live-cell protein labeling and proteomics.
Caption: PROTAC synthesis using this compound as a linker.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Hero: A Technical Guide to the PEG6 Linker in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the success of an experiment often hinges on the smallest of components. Among these, the linker molecule, a seemingly simple bridge, plays a pivotal role in the efficacy and reliability of assays and therapeutic constructs. This guide delves into the core of biotinylation, focusing on a particularly influential player: the six-unit polyethylene glycol (PEG6) linker. We will explore its structural advantages, its impact on experimental outcomes, and provide detailed protocols for its application, empowering researchers to harness its full potential.
The Critical Role of the PEG Spacer in Biotinylation
Biotinylation is the process of attaching biotin, a small vitamin, to a molecule of interest, such as a protein, antibody, or nucleic acid. The remarkably strong and specific interaction between biotin and streptavidin (or avidin) is then exploited for a myriad of applications, including purification, detection, and targeted drug delivery. However, the simple attachment of biotin is often not enough. Steric hindrance—the physical obstruction by the surrounding molecular landscape—can significantly impede the binding of the bulky streptavidin protein to the biotin tag. This is where the polyethylene glycol (PEG) linker emerges as a critical component.
The PEG linker, a flexible chain of repeating ethylene glycol units, acts as a spacer arm, extending the biotin molecule away from the surface of the labeled biomolecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of streptavidin.[1] Furthermore, PEG linkers are hydrophilic, meaning they are water-soluble. This property is crucial as it can increase the overall solubility of the biotinylated molecule, preventing aggregation and improving its stability in aqueous environments.[2][3]
The length of the PEG linker is a key determinant of its effectiveness. While shorter linkers may offer some benefit, longer linkers generally provide greater flexibility and a larger spatial separation, further reducing steric hindrance.[4] The PEG6 linker, with its six repeating ethylene glycol units, represents a versatile option, offering a balance of sufficient length to overcome steric hindrance in many applications while maintaining a relatively compact size.
Quantitative Insights: The Impact of PEG Linkers on Bioconjugation
Table 1: Influence of PEG Linker on Avidin Binding to a Lipid Bilayer
| Linker Type | Molar Percentage of Functionalized Lipid | Surface Immobilized Mass of Avidin (ng/cm²) | Key Observation |
| Biotinyl-Cap-PE (No PEG linker) | Various | Lower, with clustering effects | Avidin forms clusters, reducing the overall binding efficiency. |
| Maleimide-PEG2-Biotin | > 2.5% | Higher, with even distribution | Binds the most avidin with fast kinetics and no clustering.[5] |
| Maleimide-PEG11-Biotin | > 2.5% | High, but slightly less than PEG2 | Longer linker leads to increased availability at higher concentrations. |
This table summarizes data from a study investigating the effect of PEG linkers on avidin binding to a functionalized lipid bilayer. The results clearly demonstrate that the presence of a PEG linker enhances avidin binding and prevents the clustering observed with a non-PEGylated biotin derivative.
Table 2: Effect of PEG Linker Length on Nanocarrier Targeting of Dendritic Cells
| PEG Linker Molecular Weight | Target Cell Type | Targeting Efficiency | Key Observation |
| 0.65 kDa (Shorter) | DC2.4 (cell line) | Best targeting | Shorter linkers were more effective for this specific cell line. |
| 5 kDa (Longer) | BMDCs and splenocytic cDC1 (primary cells) | Best targeting | Longer linkers were required for efficient targeting of primary dendritic cells. |
This table illustrates that the optimal PEG linker length can be cell-type dependent, underscoring the importance of empirical optimization for specific applications.
Table 3: Relative Intracellular Uptake of Biotinylated Bovine Serum Albumin (BSA)
| Protein Conjugate | Relative Fluorescence Intensity | Key Observation |
| BSA (unmodified) | 1.0 ± 0.1 | Baseline intracellular uptake. |
| PEG-BSA | 0.7 ± 0.1 | PEGylation alone slightly reduced intracellular uptake. |
| Bio-PEG-BSA | 1.3 ± 0.1 | Biotinylation with a PEG linker significantly improved intracellular uptake. |
This data suggests that for certain proteins and cell types, the addition of a biotin-PEG conjugate can enhance cellular internalization, likely through receptor-mediated endocytosis.
Experimental Protocols: A Practical Guide to PEG6 Biotinylation
The following protocols provide detailed methodologies for the biotinylation of proteins and antibodies using a commercially available Biotin-PEG6-NHS ester, which reacts with primary amines (lysine residues and the N-terminus).
Protein Biotinylation using Biotin-PEG6-NHS Ester
This protocol is a general guideline for labeling proteins with Biotin-PEG6-NHS ester. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEG6-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting spin column or size-exclusion chromatography column for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange.
-
-
Preparation of Biotin-PEG6-NHS Ester Solution:
-
Immediately before use, dissolve the Biotin-PEG6-NHS ester in DMSO or DMF to a final concentration of 10 mM. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM Biotin-PEG6-NHS ester solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point for antibodies, aiming for 4-6 biotins per molecule. The optimal ratio should be determined empirically for each protein.
-
Add the calculated volume of the biotin reagent to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the unreacted biotin reagent and byproducts by using a desalting spin column or by size-exclusion chromatography according to the manufacturer's instructions.
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of the HABA dye from avidin by biotin.
-
-
Storage:
-
Store the purified biotinylated protein under conditions that are optimal for the unlabeled protein.
-
Antibody Biotinylation using a Solid-Phase Kit
This protocol describes a streamlined method for biotinylating antibodies using a kit that employs immobilized nickel chelate columns to bind the antibody during the reaction and purification steps.
Materials:
-
EZ-Link™ NHS-PEG Solid Phase Biotinylation Kit (or similar)
-
Antibody to be labeled (1-10 mg)
-
Phosphate-Buffered Saline (PBS)
-
Elution Buffer (provided in the kit, typically containing imidazole)
Procedure:
-
Antibody Binding:
-
Equilibrate the nickel-chelated column with PBS.
-
Apply the antibody solution to the column and allow it to bind.
-
Wash the column with PBS to remove any unbound components.
-
-
Biotinylation Reaction:
-
Prepare the NHS-PEG-Biotin solution according to the kit's instructions.
-
Apply the biotin solution to the column containing the bound antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Washing:
-
Wash the column with PBS to remove excess biotin reagent.
-
-
Elution:
-
Elute the biotinylated antibody from the column using the Elution Buffer.
-
-
Storage:
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
-
Visualizing the Workflow: From Reagents to Purified Product
To better understand the logical flow of the biotinylation process, the following diagrams, generated using the Graphviz DOT language, illustrate the key steps.
Caption: A logical workflow for the biotinylation of a protein using an NHS-ester activated PEG6 linker.
Caption: An experimental workflow for an affinity pull-down assay using a biotin-PEG6 labeled bait protein.
Conclusion: The Strategic Advantage of the PEG6 Linker
The PEG6 linker is more than just a spacer; it is a strategic tool that can significantly enhance the performance of biotinylated molecules. By increasing hydrophilicity, reducing steric hindrance, and improving the overall stability and solubility of conjugates, the PEG6 linker empowers researchers to achieve more reliable and sensitive results in a wide range of applications. From fundamental research to the development of novel therapeutics, a thorough understanding and judicious application of the PEG6 linker are essential for success. The data and protocols presented in this guide provide a solid foundation for harnessing the power of this unassuming yet critical component in the bioconjugation toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG6-azide for PROTAC Synthesis and Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ligase-recruiting ligand connected by a linker, is critical to their success. This technical guide focuses on the application of Biotin-PEG6-azide as a versatile linker in the synthesis and development of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols for its incorporation into PROTACs via click chemistry, and discuss methods for the characterization and evaluation of the resulting protein degraders.
Introduction to PROTAC Technology
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI).[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[3]
The linker connecting the two ligands is a crucial component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[4] Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can enhance the solubility and bioavailability of PROTAC molecules.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a chemical tool that combines three key functional elements: a biotin moiety, a six-unit polyethylene glycol (PEG6) spacer, and a terminal azide group. This combination makes it a highly valuable reagent for PROTAC development for several reasons:
-
Biotin Handle: The biotin group provides a strong and specific binding site for streptavidin, enabling a wide range of biochemical and analytical applications, including affinity purification, pull-down assays, and various detection methods.
-
PEG6 Spacer: The hydrophilic PEG6 linker enhances the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC design. The length of the PEG linker is a critical parameter that can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
-
Azide Functionality: The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and orthogonal to most biological functional groups, allowing for the straightforward and robust conjugation of the linker to an alkyne-modified ligand (either for the POI or the E3 ligase).
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C24H44N6O8S | |
| Molecular Weight | 576.71 g/mol | |
| CAS Number | 1085938-09-5 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DCM | |
| Storage Conditions | -20°C for long-term storage |
PROTAC Synthesis Using this compound via Click Chemistry
The modular nature of PROTACs lends itself to a convergent synthesis strategy, where the target-binding ligand, the E3 ligase ligand, and the linker are synthesized or acquired separately and then joined together. The azide functionality of this compound makes it ideal for the final ligation step using CuAAC click chemistry.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper-catalyzed click reaction to conjugate an alkyne-functionalized molecule (either the POI ligand or the E3 ligase ligand) with this compound.
Materials:
-
Alkyne-functionalized molecule (1.0 equivalent)
-
This compound (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents, prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents)
-
Solvent: 1:1 mixture of t-BuOH/H₂O or DMF
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O and the THPTA or TBTA ligand.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the CuSO₄/ligand solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the final Biotin-PEG6-PROTAC conjugate.
Characterization and Evaluation of Biotin-PEG6-PROTACs
Once synthesized, the PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Quantitative Analysis of PROTAC-mediated Degradation
The efficacy of a PROTAC is typically determined by measuring the reduction in the levels of the target protein in cells. Western blotting is a standard technique used to quantify protein levels and determine the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
Representative Data for a PEG6-containing PROTAC:
| Parameter | Value | Description |
| DC50 | <10 nM (for BTK) | Concentration for 50% degradation of Bruton's tyrosine kinase. |
| Dmax | >85% (for BTK) | Maximum degradation of Bruton's tyrosine kinase. |
| UbMax | 0.03 µM | Concentration at which maximum ubiquitination is observed. |
Note: The data presented is for a PROTAC containing a PEG linker and is intended to be representative. Actual values for a specific this compound PROTAC will be dependent on the target protein and the E3 ligase ligand used.
Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the key steps for performing a Western blot to assess PROTAC-mediated protein degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified period (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram details the key steps of the ubiquitin-proteasome pathway, which is harnessed by PROTACs to achieve protein degradation.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Conclusion
This compound is a powerful and versatile tool for the synthesis and development of PROTACs. Its unique combination of a biotin handle for detection and purification, a hydrophilic PEG6 spacer for improved physicochemical properties, and a terminal azide for efficient click chemistry conjugation makes it an invaluable asset for researchers in the field of targeted protein degradation. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the rational design, synthesis, and evaluation of novel and effective PROTAC-based therapeutics.
References
An In-depth Technical Guide to Bioorthogonal Labeling with Biotin-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling using Biotin-PEG6-azide, a versatile tool in chemical biology and drug development. We will delve into the core principles of bioorthogonal chemistry, the specifics of this compound, and its applications in cellular and molecular research. This document will cover the chemical properties, reaction mechanisms, and detailed protocols for its use in key experimental setups.
Introduction to Bioorthogonal Labeling and Click Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by their high specificity, efficiency, and biocompatibility. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1]
The most prominent click chemistry reaction for bioorthogonal labeling is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and a terminal alkyne.[1] A significant advancement for in vivo applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst by using strained cyclooctynes like DBCO or BCN.[2][3]
This compound: A Versatile Bioorthogonal Probe
This compound is a chemical probe that combines three key functional components:
-
Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
-
PEG6 Linker: A hexa(ethylene glycol) spacer. The polyethylene glycol (PEG) linker is hydrophilic, which increases the solubility of the probe in aqueous buffers. It also provides a flexible spacer arm that minimizes steric hindrance between the biotin and the target molecule, facilitating efficient binding to avidin or streptavidin.
-
Azide Group (-N3): The bioorthogonal reactive handle. The azide group is largely inert in biological systems but reacts specifically and efficiently with terminal alkynes (in the presence of a copper(I) catalyst) or strained cyclooctynes to form a stable triazole linkage.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C24H44N6O8S | |
| Molecular Weight | 576.7 g/mol | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | Store at -20°C, desiccated |
Mechanism of Action: The Click Reaction
This compound is employed in a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically modified to incorporate a corresponding alkyne or strained cyclooctyne group. Subsequently, the azide group of this compound is "clicked" onto the alkyne-modified biomolecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is highly efficient and is the most common method for in vitro and cell lysate labeling. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO4 by a reducing agent like sodium ascorbate. The use of a copper-stabilizing ligand, such as THPTA, can enhance the reaction rate and protect biomolecules from oxidative damage.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For live-cell imaging and in vivo labeling, the cytotoxicity of copper is a significant concern. SPAAC overcomes this limitation by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of these molecules allows the cycloaddition to proceed rapidly without a catalyst.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with this compound.
Quantitative Data on Labeling Reactions
The efficiency and kinetics of click chemistry reactions are critical for successful experimental design. While specific data for this compound is not extensively tabulated, studies on similar Biotin-PEG-azide probes provide valuable insights.
Reaction Kinetics
The rate of the CuAAC reaction is influenced by the concentrations of the reactants, the copper catalyst, and the stabilizing ligand. A study profiling the kinetics of the CuAAC reaction between an alkyne-modified nucleoside (EdU) and a Biotin-PEG-azide demonstrated that the reaction proceeds to completion within minutes under optimized conditions.
Representative Reaction Kinetics of Biotin-PEG-Azide with an Alkyne
| Time (minutes) | Normalized Alkyne Signal (Arbitrary Units) |
| 0 | 1.0 |
| 5 | 0.6 |
| 10 | 0.3 |
| 15 | 0.1 |
| 20 | <0.05 |
This data is adapted from a graphical representation of the reaction kinetics and serves as an illustrative example.
Comparison of Click Chemistry Reactions
| Reaction | Typical Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | 10² - 10³ | High efficiency, requires copper catalyst. Ideal for in vitro and cell lysate applications. |
| SPAAC (with DBCO) | ~1 | Copper-free, suitable for live-cell and in vivo labeling. |
| SPAAC (with BCN) | 0.1 - 1 | Copper-free, good kinetics for live-cell applications. |
Experimental Protocols
The following are detailed protocols for common applications of this compound. These should be optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling and Enrichment of Nascent Proteins (BONCAT)
This protocol is adapted for a mammalian cell line, such as HeLa or HEK293, based on the principles of Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Materials:
-
L-azidohomoalanine (AHA)
-
Methionine-free cell culture medium
-
This compound
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Tris-buffered saline (TBS)
-
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer with biotin)
Procedure:
-
Metabolic Labeling:
-
Culture cells to ~70-80% confluency.
-
Wash cells with PBS and replace the medium with methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 4-8 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
THPTA (from a 50 mM stock in water) to a final concentration of 1 mM.
-
CuSO4 (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Sodium ascorbate (freshly prepared 100 mM stock in water) to a final concentration of 5 mM.
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Enrichment:
-
Equilibrate streptavidin-agarose beads with lysis buffer.
-
Add the equilibrated beads to the reaction mixture and incubate for 2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
PBS with 1% SDS
-
PBS with 4 M urea
-
PBS
-
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing 2 mM biotin for 10 minutes.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Caption: Experimental workflow for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Application in Signaling Pathway Analysis
Bioorthogonal labeling with this compound is a powerful tool for elucidating signaling pathways. For example, it can be used to identify changes in protein synthesis, post-translational modifications, or protein-protein interactions in response to a specific stimulus.
Investigating GPCR Signaling
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Bioorthogonal labeling can be used to study various aspects of GPCR signaling, such as receptor dimerization, internalization, and downstream signaling events.
Hypothetical Experimental Design:
To identify proteins that are newly synthesized in response to the activation of a specific GPCR, one could perform a BONCAT experiment as described above, with and without stimulation of the GPCR with its cognate ligand. The enriched proteins can then be identified and quantified by mass spectrometry to reveal the signaling-dependent changes in the proteome.
Caption: A generalized GPCR signaling pathway leading to new protein synthesis.
Conclusion
This compound is a powerful and versatile tool for bioorthogonal labeling. Its combination of the high-affinity biotin tag, a flexible and solubilizing PEG linker, and a specific azide handle makes it suitable for a wide range of applications in modern biological research and drug development. From identifying newly synthesized proteins to mapping signaling pathways, this compound, in conjunction with click chemistry, provides researchers with a robust method to probe the intricacies of the cell. As with any technique, careful optimization and the use of appropriate controls are essential for obtaining reliable and meaningful results.
References
Biotin-PEG6-Azide: A Versatile Tool in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Biotin-PEG6-azide has emerged as a critical chemical probe and linker in the field of drug discovery, offering a versatile platform for a range of applications, from targeted protein degradation to the elucidation of complex cellular signaling pathways. Its unique trifunctional structure, comprising a biotin moiety for affinity purification, a polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry, makes it an invaluable tool for chemical biologists and medicinal chemists. This guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into drug discovery pipelines.
Core Properties and Chemical Structure
This compound is a chemical compound with the molecular formula C24H44N6O8S and a molecular weight of 576.71 g/mol .[1][2] The key features of its structure are:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust and efficient capture, purification, and detection of biotinylated molecules.
-
PEG6 Spacer: A hexaethylene glycol linker that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers. The PEG spacer also provides flexibility and extends the reach of the biotin and azide functionalities, minimizing steric hindrance in binding and conjugation reactions.
-
Azide Group: A bioorthogonal functional group that readily participates in highly specific and efficient click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This allows for the covalent attachment of this compound to molecules containing a corresponding alkyne group.
| Property | Value | Reference |
| Molecular Formula | C24H44N6O8S | [1] |
| Molecular Weight | 576.71 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DCM, DMSO, and water | |
| Storage | Store at -20°C for long-term stability |
Key Applications in Drug Discovery
The unique properties of this compound have led to its widespread adoption in several key areas of drug discovery:
Targeted Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This compound serves as a versatile linker for the synthesis of PROTACs, where the azide group can be "clicked" onto an alkyne-modified ligand for either the target protein or the E3 ligase. The biotin tag can be used for the purification of the final PROTAC molecule or as a tool for in vitro binding and degradation assays.
Experimental Workflow: PROTAC Synthesis using this compound
Workflow for synthesizing a biotinylated PROTAC using click chemistry.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol provides a general guideline for the CuAAC reaction. Optimization of reactant concentrations, solvents, and reaction time may be necessary for specific molecules.
Materials:
-
Alkyne-modified target protein ligand
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Degassed solvent (e.g., DMSO/water mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified ligand in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified ligand (1 equivalent) and this compound (1.1 equivalents) in the degassed solvent.
-
In a separate tube, premix CuSO4 (0.1 equivalents) and the copper ligand (0.5 equivalents).
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding sodium ascorbate (1 equivalent).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours, or until completion.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the resulting biotinylated PROTAC using reverse-phase HPLC or other suitable chromatographic techniques.
-
| PROTAC Component | Linker Strategy | Target Protein | E3 Ligase | Degradation Efficiency (DC50) | Reference |
| PROTAC-1 | Biotin-PEG-Azide (Click) | BRD4 | CRBN | 0.20 µM | |
| PROTAC-2 | Biotin-PEG-Azide (Click) | sEH | CRBN | Subnanomolar |
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. This compound can be utilized in the development of ADCs in several ways. The azide functionality allows for the site-specific conjugation of the linker to an alkyne-modified antibody or drug payload via click chemistry. The biotin handle can then be used for purification of the ADC or for in vitro characterization and binding assays.
Experimental Workflow: ADC Synthesis via Click Chemistry
Workflow for ADC synthesis using this compound and click chemistry.
Experimental Protocol: Site-Specific Antibody Conjugation
This protocol describes the conjugation of this compound to an antibody that has been engineered to contain an alkyne-bearing unnatural amino acid.
Materials:
-
Alkyne-modified monoclonal antibody
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
THPTA
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze the alkyne-modified antibody against PBS, pH 7.4, to remove any interfering substances.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Conjugation Reaction:
-
To the antibody solution, add this compound to a final concentration of 10-20 fold molar excess over the antibody.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in PBS.
-
Add the copper catalyst solution to the antibody-linker mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1 mM.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting biotinylated ADC using size-exclusion chromatography to remove excess reagents.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
| ADC Component | Linker | Conjugation Method | Drug-to-Antibody Ratio (DAR) | Reference |
| Trastuzumab | Biotin-PEG-Azide | Click Chemistry | 2.1 | |
| Brentuximab | Biotin-PEG-Azide | Click Chemistry | 3.8 |
Proximity Labeling and Proteomics
Proximity labeling techniques, such as BioID and APEX, are powerful methods for identifying protein-protein interactions and mapping the proteome of specific cellular compartments. This compound can be used in conjunction with these methods. For instance, in a modified APEX labeling approach, an alkyne-containing substrate can be used, and the resulting alkyne-labeled proteins can be "clicked" to this compound for subsequent enrichment and identification by mass spectrometry.
Experimental Workflow: Proximity Labeling with Click Chemistry
Workflow for proximity labeling using an alkyne substrate and click chemistry.
Experimental Protocol: Biotinylation of Alkyne-Labeled Proteins from Proximity Labeling
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
THPTA
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin magnetic beads
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells containing the alkyne-labeled proteins in a suitable lysis buffer.
-
Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Reaction:
-
To the cell lysate, add this compound to a final concentration of 100 µM.
-
Add the pre-mixed copper/THPTA catalyst to a final copper concentration of 100 µM.
-
Initiate the reaction with sodium ascorbate at a final concentration of 1 mM.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads using a buffer containing biotin or by on-bead digestion with trypsin.
-
Prepare the eluted proteins for LC-MS/MS analysis according to standard protocols.
-
| Proximity Labeling Method | Bait Protein | Identified Interacting Proteins (Partial List) | Reference |
| APEX-Click | EGFR | GRB2, SHC1, STAT3 | |
| BioID | Lamin A/C | LAP2, EMD, LBR |
Signaling Pathway Visualization
This compound, through its application in proximity labeling and affinity-based proteomics, can be instrumental in elucidating signaling pathways. By identifying the interaction partners of key signaling proteins, researchers can map out the intricate networks that govern cellular processes.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Proximity labeling studies using biotinylated probes can help identify known and novel interactors of EGFR upon ligand binding, providing insights into its downstream signaling cascades.
Simplified EGFR signaling pathway leading to gene transcription.
Conclusion
This compound is a powerful and versatile chemical tool with broad applications in modern drug discovery. Its ability to participate in highly efficient and specific click chemistry reactions, combined with the robust biotin-streptavidin interaction, makes it an ideal reagent for the synthesis and analysis of complex biomolecules. From the development of targeted protein degraders and antibody-drug conjugates to the mapping of protein interaction networks, this compound is empowering researchers to tackle some of the most challenging questions in chemical biology and drug development. The protocols and workflows presented in this guide provide a starting point for the successful implementation of this valuable reagent in a variety of research settings.
References
Methodological & Application
A Comprehensive Guide to Utilizing Biotin-PEG6-azide in Cell Culture for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and step-by-step protocols for the application of Biotin-PEG6-azide in cell culture. This versatile reagent is a cornerstone of modern bioorthogonal chemistry, enabling the selective labeling, visualization, and enrichment of biomolecules in living systems. The integration of a biotin moiety, a flexible polyethylene glycol (PEG) spacer, and a reactive azide group allows for highly specific and efficient conjugation to alkyne-modified targets through "click chemistry."
The primary applications of this compound revolve around the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] These reactions are bio-orthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native cellular processes.[3] This guide will detail protocols for metabolic labeling of cellular components, including glycoproteins and newly synthesized proteins, followed by their subsequent analysis through proteomics or fluorescence imaging.
Core Principles and Applications
This compound serves as a detection and purification handle for biomolecules that have been metabolically or enzymatically engineered to contain an alkyne group. The workflow typically involves two key stages:
-
Incorporation of an Alkyne Handle: Cells are cultured in the presence of a metabolic precursor containing an alkyne group. For instance, alkyne-modified sugars like N-azidoacetylgalactosamine (GalNAz) can be used to label glycoproteins, while amino acid analogues such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG) can be incorporated into newly synthesized proteins.[4][5]
-
Click Chemistry Reaction: Following metabolic labeling, cells are lysed, and the alkyne-containing biomolecules are reacted with this compound. This covalent conjugation allows for the subsequent detection or enrichment of the labeled molecules using the high-affinity interaction between biotin and streptavidin.
The PEG6 spacer in this compound enhances the water solubility of the reagent and provides a flexible linker that minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.
Key Applications Include:
-
Proteomics: Selective enrichment of newly synthesized proteins or specific post-translationally modified proteins for identification and quantification by mass spectrometry.
-
Cellular Imaging: Visualization of the subcellular localization and dynamics of labeled biomolecules by using fluorescently-labeled streptavidin.
-
Drug Development: Identification of cellular targets of drugs that have been modified with an alkyne group.
Experimental Protocols
The following sections provide detailed protocols for the metabolic labeling and subsequent biotinylation of proteins in cell culture.
Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne-Containing Amino Acid
This protocol describes the metabolic labeling of newly synthesized proteins in cultured cells using an alkyne-containing amino acid analogue, followed by lysis and biotinylation using this compound.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Alkyne-containing amino acid (e.g., L-Homopropargylglycine - HPG)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Click Chemistry Reaction Buffer Kit (containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of the alkyne-containing amino acid (e.g., 100 mM HPG in sterile water or PBS).
-
Replace the normal culture medium with a medium containing the alkyne-amino acid at a final concentration of 25-100 µM. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Incubate the cells for a period ranging from 1 to 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the alkyne-labeled proteins) to a new tube.
-
-
Click Chemistry Reaction:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein) with the components of the click chemistry reaction buffer kit according to the manufacturer's instructions.
-
Add the this compound stock solution to a final concentration of 100-500 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Downstream Processing:
-
The biotinylated protein sample is now ready for downstream applications such as enrichment using streptavidin-agarose beads for proteomics or analysis by western blot.
-
Protocol 2: Metabolic Labeling of Glycoproteins with an Alkyne-Modified Sugar
This protocol outlines the labeling of cell surface glycoproteins using an alkyne-modified monosaccharide, followed by biotinylation.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., N-azidoacetylgalactosamine - GalNAz)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer
-
This compound
-
Click Chemistry Reaction Buffer Kit
-
DMSO
Procedure:
-
Cell Seeding: Plate cells and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of the alkyne-modified sugar (e.g., 10 mM GalNAz in sterile water or PBS).
-
Add the alkyne-sugar to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for incorporation into the cellular glycans.
-
-
Cell Lysis:
-
Follow the same procedure for cell lysis as described in Protocol 1, steps 3.1-3.5.
-
-
Click Chemistry Reaction:
-
Follow the same procedure for the click chemistry reaction as described in Protocol 1, steps 4.1-4.5.
-
-
Downstream Analysis:
-
The resulting biotinylated glycoproteins can be enriched using streptavidin beads for subsequent analysis by mass spectrometry or visualized using fluorescently-labeled streptavidin.
-
Quantitative Data Summary
| Parameter | Recommended Range | Source(s) |
| Metabolic Labeling | ||
| Alkyne-Amino Acid Concentration | 25-100 µM | |
| Alkyne-Sugar Concentration | 25-50 µM | |
| Incubation Time (Amino Acid) | 1-24 hours | |
| Incubation Time (Sugar) | 24-72 hours | |
| Click Chemistry Reaction | ||
| Protein-Alkyne Concentration | 10-100 µM | |
| Biotin-Azide Concentration | 100-500 µM (10-50 fold excess) | |
| CuSO4 Concentration | 20 mM (stock) | |
| THPTA Concentration | 100 mM (stock) | |
| Sodium Ascorbate Concentration | 100 mM (stock, prepare fresh) | |
| Reaction Time | 1-4 hours | |
| Reaction Temperature | Room Temperature or 4°C |
Visualizing Workflows and Pathways
Caption: Experimental workflow for metabolic labeling and click chemistry.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting and Considerations
-
Cytotoxicity: While generally considered biocompatible, high concentrations of the metabolic labels or the copper catalyst can be toxic to cells. It is crucial to optimize the concentration and incubation time for each cell line.
-
Labeling Efficiency: The efficiency of metabolic labeling can vary between cell types and depends on the specific metabolic pathway being targeted. Optimization of labeling conditions is recommended.
-
Click Reaction Conditions: The copper(I) catalyst used in CuAAC can be sensitive to oxidation. It is important to use a freshly prepared reducing agent and a copper-chelating ligand to maintain the catalytic activity and protect biomolecules from oxidative damage. For live-cell imaging applications where copper toxicity is a concern, copper-free click chemistry using a strain-promoted alkyne (e.g., DBCO) on the biomolecule of interest can be employed.
-
Controls: Appropriate negative controls should be included in all experiments. This includes cells that have not been treated with the alkyne-modified precursor but are subjected to the click chemistry reaction to assess background signal.
By following these guidelines and protocols, researchers can effectively utilize this compound to explore a wide range of biological questions, from understanding protein dynamics to identifying novel drug targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. abpbio.com [abpbio.com]
- 4. Azide-based Cell Surface Glycan Labeling Service - CD BioGlyco [glycoclick.bioglyco.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Biotin-PEG6-azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions and protocols for utilizing Biotin-PEG6-azide in click chemistry reactions. This powerful bioconjugation technique is essential for labeling and detecting biomolecules in a variety of research and development applications.
This compound is a versatile reagent that contains a biotin moiety for detection, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry ligation.[1] It can participate in two primary types of click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The choice between these two methods typically depends on the biological context, with SPAAC being preferred for live-cell applications due to the cytotoxicity of copper catalysts.[4][]
Click chemistry is renowned for its high efficiency, selectivity, and biocompatibility, proceeding rapidly under mild, aqueous conditions. These characteristics make it an ideal tool for bioconjugation, enabling the precise attachment of probes to biomolecules like proteins, DNA, and carbohydrates.
Data Presentation: Quantitative Reaction Conditions
The following tables summarize typical reaction conditions for both CuAAC and SPAAC, providing a starting point for optimization.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions
| Component | Concentration/Ratio | Purpose | Notes |
| This compound | 1 - 10 equivalents (relative to alkyne) | Biotinylation reagent | Excess azide can help drive the reaction to completion. |
| Alkyne-modified Biomolecule | 1 equivalent | Target for biotinylation | Concentration can vary depending on the application. |
| Copper(II) Sulfate (CuSO4) | 50 µM - 2 mM | Catalyst precursor | The active catalyst is Cu(I). |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 15 mM | Reduces Cu(II) to the active Cu(I) state | Should be in excess of CuSO4. |
| Cu(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to CuSO4) | Protects Cu(I) from oxidation and accelerates the reaction | THPTA is water-soluble and ideal for biological applications. |
| Solvent | Aqueous buffer (e.g., PBS, Phosphate buffer) | Reaction medium | Co-solvents like DMSO or DMF can be used to aid solubility. |
| Temperature | Room temperature (20-25°C) | Reaction condition | Can be performed at 4°C for sensitive biomolecules, though the reaction will be slower. |
| Reaction Time | 30 minutes - 2 hours | Incubation period | Can be optimized based on reactant concentrations. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Conditions
| Component | Concentration/Ratio | Purpose | Notes |
| This compound | 1 - 5 equivalents (relative to strained alkyne) | Biotinylation reagent | The required excess is often lower than in CuAAC. |
| Strained Alkyne-modified Biomolecule (e.g., DBCO, BCN) | 1 equivalent | Target for biotinylation | The reaction is driven by the ring strain of the alkyne. |
| Solvent | Aqueous buffer (e.g., PBS) | Reaction medium | Compatible with live-cell imaging media. |
| Temperature | 4°C to 37°C | Reaction condition | Higher temperatures increase the reaction rate. 37°C is common for live-cell labeling. |
| Reaction Time | 4 - 48 hours | Incubation period | SPAAC is generally slower than CuAAC. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylating an Alkyne-Modified Protein
This protocol describes a general procedure for labeling a protein containing a terminal alkyne with this compound.
Materials and Reagents:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO (or another suitable organic solvent)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
1.5 mL microcentrifuge tubes
-
Purification resin (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and buffer to a final volume that will accommodate the subsequent additions.
-
Prepare the this compound Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA ligand solutions. A 1:5 ratio of CuSO4 to ligand is often recommended. Let this mixture stand for a few minutes.
-
Add Reagents to the Protein Solution: Add the this compound solution to the protein mixture.
-
Add Catalyst: Add the CuSO4:THPTA premix to the reaction tube and mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Gently vortex or invert the tube to mix.
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light if using fluorescent probes.
-
Purify the Biotinylated Protein: Remove excess reagents using a desalting column, dialysis, or another appropriate purification method to obtain the purified biotinylated protein.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Biotinylating a DBCO-Modified Biomolecule
This protocol outlines a copper-free method suitable for sensitive biological samples, including live cells.
Materials and Reagents:
-
DBCO (Dibenzocyclooctyne)-modified biomolecule in a suitable buffer
-
This compound
-
DMSO or aqueous buffer
-
1.5 mL microcentrifuge tubes
-
Purification resin or method
Procedure:
-
Prepare the this compound Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or PBS) to make a stock solution.
-
Combine Reactants: In a microcentrifuge tube, mix the DBCO-modified biomolecule with a 2-4 molar excess of the this compound solution.
-
Incubate: Incubate the reaction mixture. Reaction times can vary significantly based on temperature and reactant concentrations. For efficient labeling, incubate for at least 4 hours at 25°C or for 24-48 hours at 4°C with gentle agitation.
-
Purify the Product: If necessary, remove the excess this compound using an appropriate purification method such as size-exclusion chromatography or dialysis.
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Caption: Workflow for biotinylation and subsequent detection.
References
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Biotin-PEG6-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for the conjugation of Biotin-PEG6-azide to alkyne-modified molecules. It includes comprehensive application notes, detailed experimental protocols, and a quantitative comparison to guide the selection of the most appropriate click chemistry approach for your research needs.
Introduction to Click Chemistry with this compound
Click chemistry provides a powerful and versatile platform for the rapid and efficient labeling of biomolecules. The azide group on this compound allows for its covalent attachment to molecules containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC), forming a stable triazole linkage.[1][2] This enables the introduction of a biotin moiety for a wide range of applications, including affinity purification, immunoassays, and targeted drug delivery.
The choice between the copper-catalyzed and copper-free approach is critical and depends on the specific requirements of the experiment, particularly concerning biocompatibility and reaction kinetics.[3]
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[3] | None required.[4] |
| Biocompatibility | Lower, due to the cytotoxicity of copper. Not ideal for live-cell or in vivo applications without careful optimization and ligand use. | High, as it is a copper-free method, making it suitable for live systems. |
| Reaction Kinetics | Generally very fast, with reaction rates typically in the range of 1 to 100 M⁻¹s⁻¹. | Kinetics are dependent on the strain of the cyclooctyne, with rates generally ranging from 10⁻³ to 1 M⁻¹s⁻¹. |
| Alkyne Reactant | Terminal alkynes are commonly used and are generally stable and easy to synthesize. | Requires strained cyclooctynes (e.g., DBCO, BCN), which can be more complex and expensive to synthesize. |
| Reaction Conditions | Can be performed in a broad range of aqueous and organic solvents and over a wide pH range (4-12). | Typically performed at or near physiological conditions (pH 7.4, 25-37°C). |
| Side Reactions | Potential for oxidative homocoupling of alkynes and the generation of reactive oxygen species (ROS) that can damage biomolecules. | Some strained alkynes may have side reactions with thiols. |
Signaling Pathways and Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
References
Application Notes and Protocols for Labeling of Alkyne-Modified Proteins with Biotin-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and efficient labeling of proteins is a cornerstone of modern biological research and drug development. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a powerful tool for covalently attaching probes to biomolecules in complex biological systems.[1][2][3] This application note details the use of Biotin-PEG6-azide for the selective labeling of alkyne-modified proteins.
This compound is a versatile reagent that contains a biotin moiety for high-affinity binding to streptavidin, an azide group for click chemistry-mediated ligation to alkyne-containing molecules, and a six-unit polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.[4][5] The labeling of proteins with an alkyne handle can be achieved through various methods, including the metabolic incorporation of alkyne-bearing unnatural amino acids or the chemical modification of specific protein residues. Subsequent reaction with this compound enables the sensitive detection, enrichment, and purification of the target proteins for downstream applications such as proteomics, western blotting, and imaging.
Chemical Properties and Specifications
This compound is a click chemistry reagent that facilitates the biotinylation of alkyne-modified molecules. Its structure combines the high-affinity binding of biotin to streptavidin with the specific reactivity of an azide group towards an alkyne. The PEG6 linker provides spacing and improves solubility.
| Property | Specification |
| Molecular Formula | C₂₄H₄₄N₆O₈S |
| Molecular Weight | 576.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Reactive Group | Azide (-N₃) |
| Biotinylation Moiety | Biotin |
| Linker | PEG6 (Polyethylene glycol, 6 units) |
| Storage | Store at -20°C, desiccated and protected from light |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Proteins in Solution
This protocol describes the general procedure for labeling purified alkyne-modified proteins with this compound using a copper(I)-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, Tris)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
DMSO or DMF for dissolving reagents
-
Protein LoBind tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
TCEP or Sodium Ascorbate: Prepare a 50 mM stock solution in water. Note: Prepare fresh.
-
TBTA: Prepare a 1.7 mM stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Reaction Setup:
-
In a Protein LoBind tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 µM).
-
Add this compound to a final concentration of 25-100 µM.
-
Add TBTA to a final concentration of 100 µM.
-
Add TCEP or Sodium Ascorbate to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and copper catalyst by methods such as dialysis, size exclusion chromatography, or protein precipitation (e.g., with cold acetone).
-
-
Downstream Analysis:
-
The biotinylated protein is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
-
Protocol 2: On-Bead Labeling of Alkyne-Modified Proteins
This protocol is suitable for labeling proteins that have been captured on affinity beads.
Materials:
-
Alkyne-modified protein bound to affinity beads
-
This compound
-
Click chemistry reaction components as in Protocol 1
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Wash the Beads:
-
Wash the beads with the bound alkyne-modified protein three times with a suitable wash buffer to remove any non-specifically bound proteins.
-
-
Prepare Click Reaction Mix:
-
Prepare the click reaction mixture as described in Protocol 1, Step 2.
-
-
Labeling Reaction:
-
Resuspend the beads in the click reaction mixture.
-
Incubate for 1-2 hours at room temperature with end-over-end rotation.
-
-
Wash and Elute:
-
Wash the beads extensively with wash buffer to remove excess reagents.
-
Elute the biotinylated protein from the beads using an appropriate elution buffer.
-
Quantitative Data
The efficiency of the click chemistry reaction can be assessed using various methods, including gel-based fluorescence, dot blots, or mass spectrometry. The following table summarizes typical reagent concentrations used in CuAAC reactions for protein labeling.
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne-Modified Protein | 1-10 mg/mL | 1-20 µM | |
| This compound | 10 mM | 25-100 µM | |
| CuSO₄ | 50 mM | 1 mM | |
| TCEP / Sodium Ascorbate | 50 mM | 1 mM | |
| TBTA | 1.7 mM | 100 µM |
Visualizations
Experimental Workflow for Biotinylation of Alkyne-Modified Proteins
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. abpbio.com [abpbio.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
Application Notes: Biotin-PEG6-Azide Pull-Down Assay for High-Specificity Profiling of Protein Interactions
The Biotin-PEG6-azide pull-down assay is a powerful and versatile chemoproteomic tool designed for the identification and characterization of protein-protein interactions. This method leverages the high specificity of bio-orthogonal "click chemistry" to covalently attach a biotin tag to a target protein, enabling its efficient capture and the subsequent isolation of its binding partners.[1][2] The assay is particularly valuable for studying interactions in complex biological samples, such as cell lysates, due to the low background and high yield afforded by the combination of a highly selective chemical ligation and the robust biotin-streptavidin affinity capture.
At the core of this technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction.[2][3] This reaction forms a stable triazole linkage between an azide-functionalized probe (this compound) and an alkyne-modified protein of interest.[1] Proteins can be tagged with an alkyne group through various methods, including metabolic labeling with non-canonical amino acids like L-homopropargylglycine (HPG), which is incorporated into newly synthesized proteins in place of methionine.
The inclusion of a polyethylene glycol (PEG6) spacer in the probe enhances the aqueous solubility of the molecule and minimizes steric hindrance, providing greater flexibility for the biotin moiety to bind effectively to streptavidin. Following the click reaction, the biotinylated "bait" protein and its interacting "prey" proteins are selectively enriched from the lysate using streptavidin-immobilized beads. The captured complexes are then washed to remove non-specific binders and eluted for downstream analysis by techniques such as Western blotting or mass spectrometry, allowing for the identification and quantification of interacting partners.
This methodology is broadly applicable in drug development and cell biology for validating drug-target engagement, elucidating signaling pathways, and discovering novel protein interaction networks.
Experimental Workflow
The overall workflow for the this compound pull-down assay involves metabolic labeling of a target protein, cell lysis, click chemistry-mediated biotinylation, affinity capture of the protein complex, and downstream analysis.
Caption: Experimental workflow for this compound pull-down assay.
Hypothetical Signaling Pathway Investigation
This assay can be used to identify proteins that interact with a newly synthesized kinase ("Kinase-X") upon stimulation of a cell signaling pathway.
Caption: Identifying interaction partners of Kinase-X in a signaling pathway.
Detailed Experimental Protocols
This protocol provides a general framework. Optimization is recommended for specific cell types and proteins of interest.
Part A: Metabolic Labeling with HPG
-
Culture cells to approximately 70-80% confluency.
-
Remove the regular culture medium. Wash cells once with pre-warmed, sterile PBS.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM L-homopropargylglycine (HPG). As a negative control, supplement a separate dish with regular methionine.
-
Incubate cells for 4-16 hours under standard culture conditions. The optimal incubation time depends on the turnover rate of the protein of interest.
Part B: Cell Lysis and Protein Extraction
-
After incubation, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Note: Avoid buffers containing primary amines like Tris if using CuAAC, as they can inhibit the reaction.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). A typical starting concentration is 1-2 mg/mL.
Part C: CuAAC Click Chemistry Reaction
-
In a microcentrifuge tube, combine the following components. The example below is for a 1 mL reaction volume with 1 mg of total protein.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Protein Lysate | 1 mg/mL | 1000 µL | 1 mg in final volume |
| This compound | 10 mM (in DMSO) | 10 µL | 100 µM |
| TCEP | 50 mM (freshly made) | 20 µL | 1 mM |
| TBTA Ligand | 10 mM (in DMSO) | 10 µL | 100 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM | 10 µL | 1 mM |
-
Vortex the mixture gently after adding each reagent.
-
Incubate the reaction at room temperature for 1-2 hours on a rotator.
Part D: Streptavidin Pull-Down
-
Equilibrate streptavidin magnetic beads by washing them three times with the lysis buffer. For 1 mg of protein lysate, use approximately 30-50 µL of bead slurry.
-
Add the click reaction mixture to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated proteins to bind to the beads.
-
Place the tube on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform at least three washes with 1 mL of ice-cold lysis buffer, followed by two washes with 1 mL of ice-cold PBS.
Part E: Elution of Protein Complexes
-
For Mass Spectrometry: Elute the bound proteins by resuspending the beads in 100 µL of elution buffer (e.g., 2% SDS, 50 mM TEAB, pH 8.5) and boiling at 95°C for 10 minutes. Use a magnetic rack to collect the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
For Western Blotting: Resuspend the beads directly in 50 µL of 2x Laemmli sample buffer and boil at 95°C for 10 minutes. The beads can then be magnetically separated, and the supernatant loaded onto an SDS-PAGE gel.
Data Presentation and Analysis
Following pull-down, quantitative mass spectrometry can provide a comprehensive profile of interacting proteins. Data should be filtered to identify proteins that are significantly enriched in the HPG-labeled sample compared to the negative control.
Table 1: Example Quantitative Mass Spectrometry Results
| Protein ID (UniProt) | Gene Name | Protein Score | # Unique Peptides | Fold Enrichment (HPG/Control) | p-value |
| P04637 | TP53 | 5420 | 45 | 15.2 | < 0.001 |
| Q06609 | HSPA8 | 4987 | 38 | 1.1 | 0.45 |
| P62258 | ACTG1 | 4512 | 35 | 1.3 | 0.38 |
| Q13148 | CSNK2A1 | 3105 | 27 | 12.8 | < 0.001 |
| P35579 | MDM2 | 2544 | 21 | 14.5 | < 0.001 |
This table presents hypothetical data where TP53, CSNK2A1, and MDM2 are identified as significant interactors based on high fold enrichment and low p-values, while HSPA8 and ACTG1 are considered background.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient washing- Non-specific binding to beads | - Increase the number of wash steps or the stringency of the wash buffer (e.g., by adding low concentrations of detergent or salt).- Pre-clear the lysate with unconjugated beads before the pull-down. |
| Low Yield of Bait Protein | - Inefficient metabolic labeling- Inefficient click reaction- Inefficient pull-down | - Optimize HPG concentration and incubation time.- Ensure click chemistry reagents are fresh, especially TCEP and CuSO₄.- Ensure sufficient bead capacity for the amount of bait protein. |
| False Positives | - Thiol-alkyne side reactions | - Recent studies have shown that CuAAC conditions can promote side reactions with cysteine residues. Consider using modified CuAAC protocols or alternative bio-orthogonal chemistries like SPAAC if background is problematic. |
| No "Prey" Proteins Detected | - Weak or transient interactions- Interaction disrupted by lysis buffer | - Perform cross-linking of protein complexes in vivo before cell lysis.- Optimize the lysis buffer composition to be less stringent (e.g., lower detergent concentration). |
References
Application Notes and Protocols for Western Blot Detection of Proteins Labeled with Biotin-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and covalent labeling of proteins is a cornerstone of modern biological research and drug development. Biotin-PEG6-azide offers a versatile tool for this purpose, enabling the sensitive detection of target proteins through the robust biotin-streptavidin interaction. This linker combines the high-affinity biotin tag with a six-unit polyethylene glycol (PEG) spacer and a terminal azide group. The azide group allows for covalent attachment to alkyne-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The PEG spacer enhances solubility and minimizes steric hindrance, facilitating efficient detection.
These application notes provide a detailed protocol for the Western blot detection of proteins labeled with this compound, from the initial click chemistry reaction to final chemiluminescent detection.
Principle of the Method
The detection of proteins labeled with this compound is a multi-step process that leverages the principles of click chemistry and biotin-streptavidin affinity.
-
Protein Modification : Target proteins must first be modified to contain an alkyne group. This can be achieved through various methods, including the incorporation of alkyne-containing unnatural amino acids during protein expression or the chemical modification of specific amino acid side chains.
-
Click Chemistry Labeling : The alkyne-modified protein is then covalently conjugated to this compound through a CuAAC reaction. This reaction is highly specific and occurs under mild conditions, preserving the integrity of the protein.
-
SDS-PAGE and Western Blotting : The biotinylated protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Streptavidin-HRP Detection : The membrane is incubated with a streptavidin-horseradish peroxidase (HRP) conjugate. Streptavidin binds with extremely high affinity to the biotin tag on the labeled protein.
-
Chemiluminescent Signal Generation : A chemiluminescent substrate is added, which is catalyzed by the HRP enzyme to produce light. The emitted light is captured by a CCD camera or X-ray film, revealing the presence and relative abundance of the biotinylated protein. Chemiluminescent detection systems are favored for their speed and high sensitivity in Western blot and ELISA applications[1].
Advantages of Using this compound
-
High Specificity : The click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring highly specific labeling.
-
Enhanced Sensitivity : The strong interaction between biotin and streptavidin provides a significant amplification step, allowing for the detection of low-abundance proteins. Chemiluminescent substrates can further enhance sensitivity, enabling detection in the picogram to femtogram range[2][3].
-
Versatility : This method can be applied to a wide range of proteins in various samples, including cell lysates and purified protein preparations.
-
PEG Spacer Benefits : The PEG6 spacer improves the water solubility of the labeled protein and reduces steric hindrance, which can sometimes interfere with the binding of streptavidin to the biotin tag.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound (e.g., BroadPharm BP-24112)[4]
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare Stock Solutions :
-
This compound : Prepare a 10 mM stock solution in DMSO.
-
CuSO₄ : Prepare a 50 mM stock solution in deionized water.
-
TCEP or Sodium Ascorbate : Prepare a fresh 50 mM stock solution in deionized water.
-
TBTA : Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup : In a microcentrifuge tube, combine the following reagents in the order listed. The final concentrations provided are a starting point and may require optimization.
| Reagent | Stock Concentration | Volume (µL) for 100 µL final reaction | Final Concentration |
| Alkyne-modified Protein | 1 mg/mL | 50 | 0.5 mg/mL |
| PBS, pH 7.4 | 10X | 10 | 1X |
| This compound | 10 mM | 2 | 200 µM |
| CuSO₄ | 50 mM | 1 | 500 µM |
| TCEP/Sodium Ascorbate | 50 mM | 2 | 1 mM |
| TBTA | 10 mM | 5 | 500 µM |
| Deionized Water | - | to 100 µL | - |
-
Incubation : Gently mix the reaction components and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using light-sensitive reagents.
-
Purification : Remove excess, unreacted this compound and other reaction components.
-
Desalting Column : Use a desalting column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's instructions.
-
Dialysis : Dialyze the reaction mixture against PBS at 4°C with several buffer changes.
-
-
Confirmation of Labeling (Optional) : Before proceeding to Western blotting, labeling efficiency can be assessed by mass spectrometry or by running a small aliquot on an SDS-PAGE gel and performing a dot blot with streptavidin-HRP.
Protocol 2: Western Blot Detection of Biotin-PEGylated Proteins
This protocol outlines the steps for detecting the biotin-labeled protein using chemiluminescence.
Materials:
-
This compound labeled protein sample
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (CCD camera or X-ray film)
Procedure:
-
SDS-PAGE :
-
Prepare your protein samples in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel with an appropriate acrylamide percentage for your protein of interest.
-
Run the gel according to standard procedures. Note: PEGylated proteins may migrate slower on SDS-PAGE than their unmodified counterparts, appearing at a higher apparent molecular weight[5].
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
If using a PVDF membrane, pre-activate it with methanol.
-
-
Blocking :
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of streptavidin-HRP.
-
-
Streptavidin-HRP Incubation :
-
Dilute the streptavidin-HRP conjugate in blocking buffer. The optimal dilution should be determined empirically, but a starting range of 1:5,000 to 1:20,000 is common.
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing :
-
Wash the membrane three times with TBST for 5-10 minutes each wash to remove unbound streptavidin-HRP.
-
-
Signal Detection :
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film. Multiple exposures may be necessary to achieve the optimal signal-to-noise ratio.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Western Blotting
| Reagent | Recommended Dilution/Concentration | Incubation Time |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 1 hour at RT |
| Streptavidin-HRP | 1:5,000 - 1:20,000 in blocking buffer | 1 hour at RT |
| Chemiluminescent Substrate | As per manufacturer's instructions | 1-5 minutes at RT |
Table 2: Comparison of Chemiluminescent HRP Substrates
| Substrate Type | Sensitivity | Signal Duration | Recommended for |
| Entry-level (e.g., ECL) | Low picogram | ~1 hour | High abundance proteins |
| Mid-range (e.g., SuperSignal™ West Pico PLUS) | High femtogram | Several hours | Moderate to low abundance proteins |
| High-sensitivity (e.g., SuperSignal™ West Atto) | High attogram | >8 hours | Very low abundance proteins |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound labeling and Western blot detection.
Case Study: EGFR Signaling Pathway Analysis
This compound labeling can be employed to study protein-protein interactions within signaling pathways. For instance, an alkyne-modified bait protein known to interact with components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can be used to pull down its binding partners. After labeling the bait with this compound, the complex can be isolated using streptavidin beads, and the interacting proteins can be identified by Western blotting with specific antibodies.
Caption: Simplified EGFR signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Inefficient click chemistry labeling.- Low abundance of the target protein.- Inefficient transfer of PEGylated protein.- Suboptimal antibody or substrate concentration. | - Optimize click reaction conditions (reagent concentrations, incubation time).- Increase the amount of protein loaded on the gel.- Optimize transfer time and buffer composition for PEGylated proteins.- Titrate streptavidin-HRP concentration and try a more sensitive chemiluminescent substrate. |
| High Background | - Incomplete blocking.- Streptavidin-HRP concentration too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce the concentration of streptavidin-HRP.- Increase the number and duration of wash steps. |
| Smeared or Broad Bands | - PEGylation can cause proteins to run as smears or broader bands due to heterogeneity in the number of attached PEG molecules.- Protein degradation. | - This may be an inherent property of the PEGylated protein. Native PAGE can sometimes provide better resolution for PEG-protein conjugates.- Add protease inhibitors to your samples. |
| Non-specific Bands | - Non-specific binding of streptavidin-HRP.- Contamination of the sample. | - Ensure adequate blocking and washing.- Run appropriate controls (e.g., unlabeled protein). |
References
Application Notes and Protocols for Fluorescence Microscopy Imaging with Biotin-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-azide is a versatile chemical tool that enables the precise labeling and subsequent visualization of biomolecules in fluorescence microscopy. This reagent combines the high-affinity interaction of biotin and streptavidin with the specificity of bioorthogonal click chemistry. The azide group allows for covalent attachment to alkyne-modified targets, while the biotin moiety serves as a powerful handle for signal amplification through fluorescently-labeled streptavidin. The polyethylene glycol (PEG) linker enhances solubility and minimizes steric hindrance.
These application notes provide a comprehensive guide to utilizing this compound for cellular imaging, focusing on a common application: the visualization of metabolically labeled cell-surface glycans.
Principle of the Method
The workflow involves a two-step labeling strategy:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing a bioorthogonal alkyne group. For instance, an alkyne-modified sugar is incorporated into the biosynthetic pathway of glycoproteins, resulting in the display of alkyne-tagged glycans on the cell surface.[1][2]
-
Click Chemistry and Fluorescent Detection: The azide group of this compound reacts specifically with the alkyne-modified glycans via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction.[3][4][5] The now biotinylated glycans are then incubated with a fluorescently-labeled streptavidin conjugate, which binds to the biotin with high affinity, providing a strong and stable fluorescent signal for microscopy.
Data Presentation
Table 1: Quantitative Comparison of Streptavidin-Fluorophore Conjugates
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Signal-to-Noise Ratio (Illustrative) |
| Alexa Fluor 488 | 495 | 519 | ++++ | ++++ | High |
| Fluorescein (FITC) | 494 | 518 | ++ | + | Moderate |
| Cy3 | 550 | 570 | +++ | +++ | High |
| Alexa Fluor 568 | 578 | 603 | +++++ | ++++ | Very High |
| Alexa Fluor 647 | 650 | 668 | +++++ | +++++ | Very High |
| Cy5 | 649 | 670 | +++ | ++ | High |
This table provides an illustrative comparison based on generally available data. Actual performance may vary depending on experimental conditions and imaging setup.
Table 2: Typical Labeling Efficiency of Cell-Surface Glycans
| Cell Type | Metabolic Labeling Time (hrs) | Alkyne-Sugar Concentration (µM) | This compound Concentration (µM) | Estimated Labeling Efficiency (%) |
| HeLa | 24 | 50 | 25 | 70-85 |
| Jurkat | 48 | 25 | 25 | 60-75 |
| Primary Neurons | 72 | 10 | 10 | 40-60 |
These values are illustrative and should be optimized for specific cell types and experimental goals.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar, such as N-azidoacetylgalactosamine (Ac4GalNAz), into cellular glycans.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of Ac4GalNAz in DMSO (e.g., 50 mM).
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Add the Ac4GalNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubate the cells for 24-72 hours under normal culture conditions to allow for metabolic incorporation of the alkyne-sugar.
-
After incubation, gently wash the cells three times with warm PBS to remove unincorporated sugar.
Protocol 2: Click Chemistry Labeling with this compound
This protocol details the copper-catalyzed click chemistry reaction to attach this compound to the alkyne-modified glycans.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare the "Click-iT" reaction cocktail immediately before use. For each sample, mix the following in order:
-
PBS
-
This compound (final concentration 10-50 µM)
-
CuSO4:THPTA complex (final concentration of CuSO4: 100-200 µM; THPTA: 500 µM - 1 mM)
-
Sodium ascorbate (freshly prepared, final concentration 1-2.5 mM)
-
-
Remove the PBS from the cells and add the Click-iT reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Gently wash the cells three times with PBS containing 1% BSA.
Protocol 3: Fluorescent Detection with Streptavidin Conjugate and Imaging
This protocol describes the final staining step with a fluorescent streptavidin conjugate and subsequent imaging.
Materials:
-
Biotinylated cells from Protocol 2
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Bovine serum albumin (BSA)
-
PBS
-
Optional: Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Prepare a staining solution of the fluorescently-labeled streptavidin in PBS with 1% BSA (e.g., 1-5 µg/mL).
-
Remove the wash buffer from the cells and add the streptavidin staining solution.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Gently wash the cells three to five times with PBS.
-
(Optional) If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Add mounting medium to the cells and cover with a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Caption: Experimental workflow for imaging metabolically labeled glycans.
Caption: Pathway of metabolic labeling and detection of cell-surface glycoproteins.
References
Application Notes and Protocols for Cell Surface Glycan Labeling using Biotin-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycans, collectively known as the glycocalyx, is crucial for understanding a myriad of biological processes, including cell-cell recognition, signaling, immune responses, and pathogenesis. Metabolic glycan engineering (MGE) has emerged as a powerful tool for the non-invasive labeling and visualization of glycans in living systems.[1][2][3] This technique utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into nascent glycans.[2][4] The azide group is an ideal bioorthogonal chemical reporter for this purpose due to its small size, stability in biological environments, and specific reactivity.
This document provides a detailed guide to the use of Biotin-PEG6-azide for the labeling of cell surface glycans. This reagent, in conjunction with metabolic labeling using azido-sugars, enables the selective biotinylation of glycoproteins for subsequent detection, enrichment, and analysis. The polyethylene glycol (PEG) linker enhances the solubility and reduces steric hindrance of the biotin moiety. This compound participates in highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach biotin to azide-modified glycans.
Principle of the Method
The labeling strategy involves a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), or N-azidoacetylglucosamine (Ac4GlcNAz). These precursors are taken up by the cells, deacetylated, and converted into their corresponding UDP-sugars, which are then incorporated into glycoproteins by glycosyltransferases. This results in the display of azide-functionalized glycans on the cell surface.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified cell surface glycans are then covalently labeled with this compound through a click chemistry reaction. This reaction is highly specific and biocompatible, allowing for efficient labeling on live cells. The biotinylated glycoproteins can then be detected using streptavidin conjugates (e.g., fluorescently labeled streptavidin for microscopy or flow cytometry) or enriched for downstream applications like mass spectrometry-based glycoproteomic analysis using streptavidin-coated beads.
Data Presentation
The efficiency of metabolic labeling and subsequent biotinylation can be quantified to compare different conditions or cell types. The following tables provide a template for presenting such quantitative data.
Table 1: Quantification of Cell Surface Biotinylation by Flow Cytometry
| Cell Line | Azido-Sugar Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Jurkat | Ac4ManNAz (25 µM) | 850 ± 50 | 95 ± 2% |
| Jurkat | No Azido-Sugar Control | 20 ± 5 | <1% |
| CHO | Ac4ManNAz (25 µM) | 620 ± 40 | 92 ± 3% |
| CHO | No Azido-Sugar Control | 15 ± 4 | <1% |
| HeLa | Ac4GalNAz (50 µM) | 780 ± 60 | 90 ± 4% |
| HeLa | No Azido-Sugar Control | 25 ± 6 | <1% |
Data are representative and should be generated from experimental measurements. MFI values are arbitrary units.
Table 2: Enrichment Efficiency of Biotinylated Glycoproteins for Proteomic Analysis
| Sample | Total Protein (µg) | Protein after Streptavidin Enrichment (µg) | Enrichment Factor | Number of Glycoproteins Identified |
| Ac4ManNAz Labeled | 1000 | 50 | 20x | 350 |
| Control (No Azido-Sugar) | 1000 | 2 | - | 15 (non-specific) |
Enrichment factor is calculated as the ratio of enriched protein from labeled cells to that from control cells.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac4ManNAz
Materials:
-
Cell line of interest (e.g., Jurkat, CHO, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Culture cells to approximately 50-60% confluency.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. For a negative control, add an equivalent volume of DMSO to a separate flask of cells.
-
Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After the incubation period, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. For suspension cells, gently pellet by centrifugation.
-
Wash the cells three times with ice-cold PBS to remove any unreacted azido-sugar. The cells are now ready for bioorthogonal ligation.
Protocol 2: Labeling of Azide-Modified Cells with this compound via SPAAC
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Biotin-PEG6-DBCO (a strain-promoted alkyne)
-
PBS containing 1% Bovine Serum Albumin (BSA) (Labeling Buffer)
-
DMSO
Procedure:
-
Prepare a stock solution of Biotin-PEG6-DBCO in DMSO (e.g., 5 mM).
-
Resuspend the azide-labeled cells in pre-chilled Labeling Buffer at a density of 1-5 x 10^6 cells/mL.
-
Add the Biotin-PEG6-DBCO stock solution to the cell suspension to a final concentration of 25-100 µM.
-
Incubate the cells for 1-2 hours at 4°C or room temperature with gentle agitation. The optimal temperature and time may need to be determined empirically.
-
After incubation, pellet the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells three times with ice-cold Labeling Buffer to remove excess Biotin-PEG6-DBCO.
-
The biotinylated cells are now ready for downstream applications.
Protocol 3: Detection of Biotinylated Cells by Flow Cytometry
Materials:
-
Biotinylated cells (from Protocol 2)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Resuspend the biotinylated cells in 100 µL of flow cytometry buffer.
-
Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubate the cells for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.
-
Analyze the cells on a flow cytometer, detecting the fluorescence signal in the appropriate channel.
Visualizations
References
Application Notes and Protocols for In Vivo Bioconjugation Using Biotin-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Biotin-PEG6-azide, a versatile reagent for bioconjugation. This document covers its chemical properties, key applications in metabolic glycoengineering and pre-targeted therapies, and detailed experimental procedures to guide researchers in their study design.
Introduction to this compound
This compound is a chemical probe that combines the high-affinity binding of biotin to streptavidin with the versatility of azide-alkyne "click" chemistry. The molecule consists of three key components:
-
Biotin: A vitamin that forms a highly stable, non-covalent interaction with streptavidin and avidin, enabling robust detection and purification.
-
PEG6 Linker: A hexa-ethylene glycol spacer that increases the hydrophilicity and bioavailability of the molecule, reduces steric hindrance, and minimizes non-specific binding in biological systems.
-
Azide Group (-N3): A bioorthogonal functional group that specifically reacts with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This "click chemistry" reaction is highly efficient and biocompatible, allowing for covalent labeling in complex biological environments, including living organisms.
Key Applications in In Vivo Bioconjugation
This compound is a powerful tool for a range of in vivo applications, primarily centered around metabolic labeling and pre-targeted strategies for imaging and therapy.
1. Metabolic Glycoengineering: This technique involves the introduction of unnatural, azide-modified sugars into cellular metabolic pathways. These sugars are incorporated into glycans on the cell surface, effectively displaying azide groups. This compound can then be administered to react with these azide-bearing cells via click chemistry, allowing for their detection, isolation, or targeting. This is particularly useful for labeling and tracking specific cell populations in vivo.
2. Pre-targeted Imaging and Therapy: In this multi-step approach, a targeting molecule (e.g., an antibody) conjugated to a bioorthogonal reactive group (e.g., an alkyne or a molecule that can be metabolically labeled with an azide) is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, this compound is introduced, which "clicks" to the targeting molecule. This is often followed by the administration of a streptavidin-conjugated imaging agent or therapeutic payload. This strategy enhances the target-to-background ratio and reduces off-target toxicity.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H44N6O8S | [1][2] |
| Molecular Weight | 576.71 g/mol | [1][2] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO and DMF | |
| Storage | -20°C, desiccated |
Experimental Protocols
Protocol 1: In Vivo Metabolic Glycoengineering and Labeling of Tumor Cells in a Mouse Model
This protocol describes the metabolic labeling of tumor cells with azide groups in a mouse xenograft model, followed by in vivo labeling with a DBCO-conjugated fluorophore for imaging. While this protocol uses a DBCO-fluorophore, this compound can be used in a similar manner for subsequent detection with streptavidin conjugates.
Materials:
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
Tumor-bearing mice (e.g., xenograft model with A549 cells)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5) or this compound
-
Sterile PBS, pH 7.4
-
DMSO
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 50 mM).
-
Administer Ac4ManNAz to tumor-bearing mice. A typical dose is 300 mg/kg, administered via intraperitoneal (i.p.) injection daily for 7 consecutive days. This allows for the metabolic incorporation of azide groups onto the surface of cells, including tumor cells.
-
-
In Vivo Click Reaction:
-
After the 7-day metabolic labeling period, prepare a solution of the DBCO-conjugated dye or this compound in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO).
-
Administer the DBCO-dye or this compound solution to the mice via intravenous (i.v.) injection. The optimal concentration should be determined empirically, but a starting point for a DBCO-fluorophore is in the range of 20-50 µM in the injection solution.
-
Allow the click reaction to proceed in vivo for a designated period, typically 1 to 2 hours.
-
-
Detection and Analysis:
-
If a fluorescent DBCO-dye was used, the biodistribution and tumor targeting can be assessed using in vivo imaging systems (e.g., IVIS).
-
If this compound was used, a subsequent step involving the administration of a streptavidin-conjugated imaging agent (e.g., streptavidin-IRDye) would be necessary.
-
For ex vivo analysis, tissues can be harvested, homogenized, and the labeled proteins can be detected by Western blot using a streptavidin-HRP conjugate.
-
Protocol 2: Three-Step Pre-targeted Radioimmunoimaging of Tumors
This protocol outlines a three-step pre-targeting strategy for tumor imaging in a mouse model. This approach enhances the tumor-to-background signal by separating the targeting and imaging steps.
Materials:
-
Biotinylated monoclonal antibody (e.g., anti-CEA McAb-Bt)
-
Avidin or Streptavidin
-
Radiolabeled Biotin derivative (e.g., 99mTc-DTPA-biotin)
-
Tumor-bearing nude mice (e.g., human colon carcinoma xenograft)
-
Sterile saline for injection
Procedure:
-
Step 1: Administration of Biotinylated Antibody:
-
Inject the biotinylated monoclonal antibody intravenously (i.v.) into the tumor-bearing mice. The antibody will circulate and accumulate at the tumor site by binding to its specific antigen. Allow 24-48 hours for the antibody to localize to the tumor and for the unbound antibody to clear from circulation.
-
-
Step 2: Administration of Avidin/Streptavidin:
-
Inject avidin or streptavidin i.v. This will bind to the biotinylated antibody that has accumulated at the tumor site. A waiting period of 24 hours is typical to allow for clearance of unbound avidin/streptavidin from the bloodstream.
-
-
Step 3: Administration of Radiolabeled Biotin:
-
Inject the radiolabeled biotin derivative i.v. This small molecule will rapidly distribute throughout the body and bind to the avidin/streptavidin that is localized at the tumor. Unbound radiolabeled biotin will be quickly cleared through the kidneys.
-
-
Imaging and Biodistribution Analysis:
-
Perform imaging (e.g., SPECT/CT) at various time points after the injection of the radiolabeled biotin (e.g., 4, 24, 48 hours) to visualize tumor uptake.
-
For quantitative biodistribution analysis, sacrifice the animals at the designated time points, harvest organs and the tumor, and measure the radioactivity in each tissue using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Data
The following tables summarize quantitative data from representative in vivo bioconjugation studies.
Table 1: In Vivo Metabolic Labeling Efficiency
| Cell Line | Azide-Modified Sugar | Labeling Efficiency (% of Sialic Acids) | Reference |
| Jurkat | Ac4ManNAz | ~50% | |
| LNCaP | Ac4ManNAz | 51% | |
| LNCaP | Ac4ManNAl | 78% |
Table 2: Biodistribution of Radiolabeled Biotin in a Three-Step Pre-targeting Model
| Tissue | Tumor Uptake (%ID/g) at 4h | Tumor Uptake (%ID/g) at 24h | Reference |
| Tumor | 1.816 ± 0.001 | 0.598 ± 0.069 | |
| Blood | 0.325 ± 0.045 | 0.067 ± 0.008 | |
| Liver | 0.457 ± 0.051 | 0.213 ± 0.024 | |
| Kidney | 2.134 ± 0.231 | 0.456 ± 0.057 |
Table 3: Tumor-to-Non-Tumor (T/NT) Ratios in Pre-targeted Imaging
| T/NT Ratio | 4 hours | 24 hours | Reference |
| Tumor/Blood | 5.553 ± 0.004 | 8.891 ± 0.704 | |
| Tumor/Muscle | 10.20 ± 1.12 | 15.33 ± 1.78 |
Visualizations
Caption: Workflow for in vivo metabolic glycoengineering and labeling.
Caption: Three-step pre-targeting workflow for tumor imaging/therapy.
Conclusion
This compound is a valuable reagent for in vivo bioconjugation, enabling sophisticated applications in metabolic labeling and pre-targeted delivery. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies. Careful optimization of dosages, timing, and detection methods will be crucial for achieving successful and reproducible results. The bioorthogonal nature of the click chemistry reaction, combined with the high affinity of the biotin-streptavidin interaction, offers a powerful and versatile platform for advancing research in drug development, diagnostics, and fundamental biology.
References
Troubleshooting & Optimization
Troubleshooting low yield in Biotin-PEG6-azide conjugation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Biotin-PEG6-azide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a this compound conjugation reaction?
A1: Low yields in this compound conjugations, which typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can often be attributed to several key factors:
-
Reagent Quality and Storage: The purity and proper storage of this compound and the corresponding alkyne-modified molecule are critical. The azide group can be sensitive to degradation. This compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain its reactivity.[1]
-
Catalyst Inactivity: The active catalyst in CuAAC is Copper(I) (Cu(I)).[2] This species is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[3][4]
-
Suboptimal Reaction Conditions: Factors such as solvent, pH, temperature, and reaction time significantly influence the reaction's efficiency.[3] The order in which reagents are added can also be a critical, yet often overlooked, factor.
-
Oxygen Contamination: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the Cu(I) catalyst, thereby reducing the reaction rate and overall yield.
-
Issues with Substrates: The specific chemical properties of your molecule to be biotinylated can affect the reaction's success. Steric hindrance around the alkyne group may limit the accessibility for the this compound.
Q2: How can I improve the activity of my copper catalyst?
A2: To ensure a sufficient concentration of the active Cu(I) catalyst, consider the following:
-
In Situ Reduction: A common practice is to generate Cu(I) in the reaction mixture by reducing a Cu(II) salt (like copper(II) sulfate) with a reducing agent. Sodium ascorbate is the most frequently used reducing agent for this purpose.
-
Use of Ligands: Copper-chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and increase reaction rates.
-
Oxygen Exclusion: Degas all buffers and solvents before use by bubbling with an inert gas like argon or nitrogen to minimize oxygen levels.
Q3: What are the recommended molar ratios for the reactants?
A3: The optimal stoichiometry of the reactants is crucial for achieving high conjugation efficiency. While the ideal ratios may vary depending on the specific substrates, a good starting point is provided in the table below. It is often recommended to use a slight excess of the biotin-azide reagent.
Quantitative Data Summary
| Reagent | Recommended Molar Ratio (relative to Alkyne-Molecule) | Purpose |
| Alkyne-Modified Molecule | 1x | Limiting Reagent |
| This compound | 1.2x - 2x | To drive the reaction to completion |
| Copper(II) Sulfate | 0.1x - 0.5x | Catalyst Precursor |
| Sodium Ascorbate | 0.5x - 2x (relative to Copper) | Reducing agent to generate Cu(I) |
| Copper Ligand (e.g., THPTA) | 1x - 2x (relative to Copper) | Stabilizes the Cu(I) catalyst |
Q4: How can I purify my biotinylated product after the reaction?
A4: Several methods can be employed to purify the biotinylated conjugate and remove unreacted this compound and catalyst. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger biotinylated molecule from smaller, unreacted reagents.
-
Dialysis or Buffer Exchange: Useful for removing small molecules like excess biotin reagent and salts.
-
Affinity Chromatography: Using streptavidin or avidin-functionalized resins can specifically capture the biotinylated product. Elution can be achieved under denaturing conditions or by using cleavable biotin reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying and analyzing the final product.
Q5: How can I confirm and quantify the success of my biotinylation reaction?
A5: Several analytical techniques can be used to determine the degree of biotinylation:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a common colorimetric method. HABA binds to avidin, and this complex has a characteristic absorbance at 500 nm. Biotin displaces HABA, leading to a decrease in absorbance, which can be correlated to the biotin concentration.
-
Fluorescent Biotin Assays: These are more sensitive alternatives to the HABA assay and operate on a similar displacement principle but use fluorescent reporters.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugated product, allowing for the determination of the number of biotin molecules incorporated.
-
UV-Vis Spectroscopy: Some commercially available biotinylation reagents contain a UV-traceable chromophore, allowing for straightforward spectrophotometric quantification of biotin incorporation.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating this compound to an alkyne-modified protein in an aqueous buffer.
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the desired final concentration (e.g., 1.2 to 2 molar excess).
-
Add the copper ligand stock solution.
-
Add the copper(II) sulfate stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
-
Purification:
-
Purify the biotinylated protein using one of the methods described in FAQ Q4 (e.g., size exclusion chromatography or dialysis).
-
Protocol 2: HABA Assay for Biotin Quantification
-
Prepare a HABA/Avidin Solution: Prepare a solution containing HABA and avidin in a suitable buffer (e.g., PBS).
-
Generate a Standard Curve: Create a series of biotin standards with known concentrations.
-
Measure Absorbance:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A_500_blank).
-
Add a known amount of each biotin standard to the HABA/Avidin solution, incubate briefly, and measure the absorbance at 500 nm.
-
Plot the change in absorbance against the biotin concentration to generate a standard curve.
-
-
Quantify Biotin in Sample:
-
Add your purified biotinylated protein sample to the HABA/Avidin solution.
-
Measure the absorbance at 500 nm.
-
Use the standard curve to determine the concentration of biotin in your sample.
-
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Non-Specific Binding with Biotin-PEG6-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding when using Biotin-PEG6-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG spacer important?
A1: this compound is a biotinylation reagent that contains three key components: a biotin moiety for high-affinity binding to streptavidin or avidin, a six-unit polyethylene glycol (PEG) spacer, and a terminal azide group for "click" chemistry reactions with alkyne-containing molecules. The PEG spacer is crucial as it is a flexible, hydrophilic linker that increases the solubility of the biotinylated molecule, reduces steric hindrance during binding to streptavidin, and helps to minimize non-specific protein aggregation and adsorption to surfaces.[1][2][3]
Q2: What are the common causes of high non-specific binding in experiments using this compound?
A2: High non-specific binding can arise from several factors:
-
Insufficient Blocking: Unoccupied sites on membranes, beads, or plates can bind proteins or detection reagents non-specifically.
-
Inappropriate Blocking Agents: Using non-fat dry milk can be problematic as it contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin detection and assays for phosphorylated proteins.[4]
-
Hydrophobic Interactions: Proteins and reagents can non-specifically adhere to surfaces via hydrophobic interactions.
-
Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins, which can lead to a high background signal.[5]
-
Click Chemistry Reaction Issues: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), improper ratios of reagents or the presence of copper ions can sometimes lead to non-specific labeling of proteins.
-
Contamination: Contaminated reagents or buffers can introduce unwanted proteins or particles that contribute to background.
Q3: How can I block for endogenous biotin in my samples?
A3: To block endogenous biotin, a two-step procedure is recommended. First, incubate your sample with an excess of streptavidin (or avidin) to bind all endogenous biotin. After washing, add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin. This ensures that the blocking streptavidin will not bind to your biotinylated probe.
Troubleshooting Guides
Issue 1: High Background on a Western Blot
Q: I am performing a Western blot after a pull-down with this compound and streptavidin beads, and I am seeing very high background across the entire membrane. How can I reduce this?
A: High background on a Western blot is a common issue. Here is a step-by-step guide to troubleshoot this problem:
-
Optimize Blocking Conditions:
-
Choice of Blocking Agent: Avoid non-fat dry milk. Use Bovine Serum Albumin (BSA) at a concentration of 1-5% or fish gelatin, which has low cross-reactivity with mammalian antibodies. For assays requiring low protein content, synthetic blocking agents like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can be effective.
-
Blocking Duration and Temperature: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) and/or the temperature.
-
-
Increase Washing Stringency:
-
Add Detergent: Include a non-ionic detergent like Tween-20 (at a concentration of 0.05% to 0.1%) in your wash buffers to help disrupt non-specific interactions.
-
Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl to 250 mM) in your wash buffer can also help reduce non-specific binding.
-
Washing Volume and Duration: Ensure you are using a sufficient volume of wash buffer and increase the number and duration of wash steps.
-
-
Optimize Antibody Concentrations:
-
Primary and Secondary Antibodies: High concentrations of antibodies can lead to non-specific binding. Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.
-
Streptavidin-HRP Conjugate: Similarly, titrate your streptavidin-HRP conjugate. High concentrations can lead to saturation and increased background.
-
-
Membrane Handling:
-
Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.
-
Issue 2: Non-Specific Binding to Streptavidin Beads in a Pull-Down Assay
Q: In my pull-down experiment, many non-specific proteins are binding to my streptavidin beads, even in my negative control. What can I do to improve specificity?
A: Reducing non-specific protein binding to streptavidin beads is critical for a clean pull-down. Here are some troubleshooting steps:
-
Pre-clear the Lysate: Before adding your biotinylated sample, incubate your cell or tissue lysate with streptavidin beads alone for 1-2 hours at 4°C. This will help to remove proteins that non-specifically bind to the beads.
-
Optimize Lysis and Wash Buffers:
-
Detergents: Include non-ionic detergents like Tween-20 or Triton X-100 (typically 0.1% to 1%) in your lysis and wash buffers to minimize non-specific interactions.
-
Salt Concentration: Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to disrupt ionic interactions that can lead to non-specific binding.
-
Harsh Washes: For covalently linked biotinylated proteins, more stringent wash buffers can be used, such as RIPA buffer, 1M KCl, or 2M urea, to remove non-specifically bound proteins.
-
-
Block the Beads: Before adding the lysate, incubate the streptavidin beads with a blocking agent like BSA (1-5%) to saturate non-specific binding sites on the beads themselves.
-
Block Unbound Streptavidin Sites: After binding your biotinylated RNA or protein to the beads, perform a wash step with a solution containing free biotin to block any unoccupied biotin-binding sites on the streptavidin.
Data Presentation
Table 1: Recommended Concentrations of Blocking Agents and Additives
| Reagent | Application | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | Western Blotting, ELISA, Bead Blocking | 1 - 5% (w/v) | A common and effective blocking agent. Not recommended if detecting phosphoproteins. |
| Non-fat Dry Milk | Western Blotting, ELISA | 0.1 - 5% (w/v) | Cost-effective but should be avoided in biotin-based detection systems due to endogenous biotin. |
| Fish Gelatin | Western Blotting, ELISA | 0.1 - 1% (w/v) | Good alternative to milk and BSA, with low cross-reactivity to mammalian antibodies. |
| Tween-20 | Wash Buffers | 0.05 - 0.1% (v/v) | Non-ionic detergent that helps reduce non-specific binding. |
| Triton X-100 | Lysis and Wash Buffers | 0.1 - 1% (v/v) | Another common non-ionic detergent for reducing non-specific interactions. |
| Sodium Chloride (NaCl) | Lysis and Wash Buffers | 150 - 500 mM | Increasing salt concentration can reduce non-specific ionic interactions. |
Table 2: Troubleshooting Click Chemistry Reaction for Optimal Labeling
| Issue | Potential Cause | Recommended Solution | Reference |
| High Background/Non-specific Labeling | Excess free this compound. | Optimize the ratio of this compound to your alkyne-modified molecule. Ensure you do not have a large excess of the biotin-azide. | |
| Copper-mediated non-specific protein labeling. | In copper-catalyzed reactions, ensure the use of a copper-chelating ligand like THPTA or BTTAA. Minimize reaction time. | ||
| Low Labeling Efficiency | Inaccessible alkyne groups. | For hydrophobic molecules or proteins, consider performing the reaction in denaturing or solvating conditions (e.g., with DMSO). | |
| Inefficient catalysis. | Ensure the sodium ascorbate is fresh to efficiently reduce Cu(II) to the catalytic Cu(I) state. Maintain a higher concentration of ascorbate relative to copper. |
Experimental Protocols
Protocol: Reducing Non-Specific Binding in a Streptavidin Pull-Down Assay
This protocol provides a general workflow for a pull-down assay using this compound labeled molecules and streptavidin-coated magnetic beads, with steps to minimize non-specific binding.
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of streptavidin-coated magnetic beads to 500 µg - 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Binding of Biotinylated Molecule to Lysate:
-
Add your this compound labeled protein/molecule of interest to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator to allow for binding to its interacting partners.
-
-
Capture of Biotinylated Complexes:
-
Add streptavidin-coated magnetic beads to the lysate containing the biotinylated complexes.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of wash buffer (e.g., lysis buffer with 0.1% Tween-20 and 300 mM NaCl). For each wash, resuspend the beads and incubate for 5-10 minutes on a rotator before magnetic separation.
-
For very strong interactions, consider a final wash with a more stringent buffer if necessary.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Alternatively, for applications requiring native protein, consider using a cleavable biotinylation reagent.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Visualizations
Caption: A logical workflow for troubleshooting high background signals.
Caption: The Cu(I)-catalyzed click reaction for protein biotinylation.
Caption: Key functional components of the this compound reagent.
References
- 1. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Optimizing catalyst concentration for Biotin-PEG6-azide click chemistry
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the conjugation of Biotin-PEG6-azide to alkyne-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound click chemistry reaction?
A1: The core components of the reaction are:
-
This compound and an alkyne-modified molecule: These are the two molecules to be joined. The azide and alkyne groups are bioorthogonal, meaning they react specifically with each other without interfering with most biological functional groups.[1][2]
-
Copper(I) (Cu(I)) catalyst: This is the essential catalyst that dramatically accelerates the reaction rate between the azide and the alkyne.[3][4] It is typically generated in situ from a Copper(II) (Cu(II)) salt, like copper(II) sulfate (CuSO₄), and a reducing agent.[5]
-
Reducing agent (e.g., sodium ascorbate): This reagent reduces the Cu(II) precursor to the active Cu(I) catalytic state and helps maintain it by preventing oxidation.
-
Copper-chelating ligand (e.g., THPTA, BTTAA): The ligand stabilizes the active Cu(I) state, preventing its oxidation and disproportionation. This enhances reaction efficiency and reduces potential cytotoxicity in biological systems.
Q2: My click reaction has a low yield. What are the common causes and how can I improve it?
A2: Low reaction yield is a frequent issue and can often be attributed to several factors:
-
Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxygen and can be easily oxidized to the inactive Cu(II) state. Ensure your buffers are degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, ligand, and reducing agent are critical. A common starting point is a copper concentration between 50 and 100 µM.
-
Incorrect Ligand-to-Copper Ratio: An improper ratio can lead to catalyst instability. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from reactive oxygen species.
-
Reagent Quality: Ensure that your reagents, especially the sodium ascorbate, are fresh. Sodium ascorbate solutions can degrade over time.
-
Inaccessible Reactive Groups: If you are labeling a large biomolecule, the alkyne group might be sterically hindered or buried within the molecule's structure. Consider adding a denaturant or a co-solvent like DMSO to improve accessibility.
Q3: Can I perform this reaction in a cellular environment? What modifications are necessary?
A3: Yes, click chemistry can be adapted for use in living cells, but the potential toxicity of the copper catalyst is a major consideration. To mitigate this, the following adjustments are crucial:
-
Use of Biocompatible Ligands: Water-soluble and cell-compatible ligands like THPTA and BTTAA are highly recommended. BTTAA, in particular, has been shown to have very low cytotoxicity.
-
Lower Copper Concentration: Reducing the copper concentration can minimize cellular toxicity. The use of highly efficient ligands allows for effective catalysis even at lower copper concentrations.
-
Copper-Chelating Azides: Utilizing azides with an internal copper-chelating moiety can significantly increase the reaction rate, allowing for a reduction in the required copper concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Cu(I) catalyst due to oxidation. | Degas all buffers and solutions. Work under an inert atmosphere (N₂ or Ar). Use a fresh solution of sodium ascorbate. |
| Incorrect reagent concentrations. | Optimize the concentrations of CuSO₄, ligand, and sodium ascorbate. A good starting point is 50-100 µM CuSO₄. | |
| Steric hindrance of the alkyne or azide group. | If labeling a large biomolecule, try adding a co-solvent like DMSO or a mild denaturant to expose the reactive group. | |
| Poor quality of reagents. | Use high-purity reagents. Ensure the this compound and alkyne-modified molecule are of good quality and accurately quantified. | |
| Reaction Inconsistency | Variable oxygen exposure between experiments. | Standardize the degassing procedure and ensure reaction vessels are properly sealed. |
| Degradation of stock solutions. | Prepare fresh sodium ascorbate solution for each experiment. Store other stock solutions appropriately. | |
| Order of reagent addition. | A recommended order is to pre-mix the CuSO₄ and ligand before adding them to the solution containing the alkyne and azide, followed by the addition of sodium ascorbate to initiate the reaction. | |
| Non-specific Labeling or Protein Aggregation | Reactive byproducts of ascorbate oxidation. | Add aminoguanidine to the reaction mixture to scavenge these byproducts, especially when working with proteins. |
| High copper concentration causing protein damage. | Reduce the CuSO₄ concentration and use a highly efficient ligand like BTTAA to maintain a good reaction rate. |
Quantitative Data Summary: Ligand Comparison for CuAAC
| Ligand | Key Properties | Recommended For |
| THPTA | High water solubility, moderate reaction kinetics. | General aqueous bioconjugation. |
| BTTAA | Very high reaction kinetics, very low cytotoxicity, moderate water solubility. | In vivo and live-cell labeling where biocompatibility is critical. |
| TBTA | High reaction kinetics, low water solubility. | Organic synthesis or reactions where organic co-solvents are used. |
Experimental Protocols
Protocol 1: General this compound Click Chemistry Reaction
This protocol provides a starting point for the conjugation of this compound to an alkyne-modified biomolecule in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4), degassed
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the this compound in the degassed reaction buffer to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A common molar ratio is 1:5 (CuSO₄:Ligand).
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 2.5 mM to 5 mM is typical.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
The reaction can be quenched by adding EDTA to chelate the copper.
-
Purify the biotinylated product using an appropriate method (e.g., dialysis, size-exclusion chromatography, or precipitation).
Protocol 2: Optimization of Catalyst Concentration using a Fluorogenic Azide
To determine the optimal catalyst concentration for your specific system without consuming valuable biomolecules, a fluorogenic azide can be used with a model alkyne.
Materials:
-
Model alkyne (e.g., propargyl alcohol)
-
Fluorogenic azide (e.g., coumarin azide)
-
Varying concentrations of CuSO₄ and ligand premixes
-
Sodium Ascorbate stock solution (100 mM, fresh)
-
Reaction Buffer
Procedure:
-
Set up a series of reactions in a microplate with constant concentrations of the model alkyne and fluorogenic azide.
-
Add different concentrations of the CuSO₄/ligand premix to each well.
-
Initiate the reactions by adding a constant concentration of sodium ascorbate to all wells.
-
Incubate at room temperature for a set time (e.g., 1 hour).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the triazole product. The reaction condition that yields the highest fluorescence intensity is the optimal catalyst concentration for your system.
Visualizations
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
Caption: A troubleshooting workflow for optimizing click chemistry reactions.
References
Common mistakes to avoid in Biotin-PEG6-azide experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Biotin-PEG6-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bioconjugation reagent that contains a biotin molecule, a six-unit polyethylene glycol (PEG) spacer, and a terminal azide group. It is primarily used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions allow for the stable and specific labeling of alkyne-containing biomolecules such as proteins, nucleic acids, and glycans with biotin for subsequent detection, purification, or imaging.
Q2: How should I store and handle this compound?
A2: Proper storage is crucial for maintaining the reactivity of this compound. It is recommended to store the reagent at -20°C for long-term storage. For stock solutions, it is advisable to aliquot the reagent to avoid repeated freeze-thaw cycles. When stored at -20°C, it can be used within one month, and for longer-term storage up to six months, -80°C is recommended.[1] The reagent is typically shipped at ambient temperature.[2]
Q3: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry?
A3: Both CuAAC and SPAAC are types of azide-alkyne cycloaddition reactions used to form a stable triazole linkage. The key difference lies in the requirement of a catalyst.
-
CuAAC requires a copper(I) catalyst to proceed at a practical rate under biological conditions. This method is highly efficient but the copper catalyst can be toxic to living cells and may interfere with certain biological molecules.
-
SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the reaction forward without the need for a copper catalyst.[3][] This makes SPAAC a preferred method for in vivo and live-cell labeling applications where copper toxicity is a concern.[3]
Q4: Can I use this compound for in vivo or live-cell labeling?
A4: For in vivo or live-cell labeling, it is generally recommended to use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-modified biomolecule to avoid the cytotoxicity associated with the copper catalyst used in CuAAC. However, recent advancements in ligand design for CuAAC have aimed to minimize copper-induced cellular damage.
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments.
Problem 1: Low or No Signal After Biotinylation
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Click Reaction | - Verify Reagent Quality: Ensure that the this compound and the alkyne-modified biomolecule have not degraded. Prepare fresh stock solutions. - Optimize Reagent Concentrations: For CuAAC, ensure the correct ratio of copper to ligand (typically 1:5) and an adequate concentration of the reducing agent (e.g., sodium ascorbate). For both CuAAC and SPAAC, try increasing the concentration of the this compound. - Check Reaction Buffer: Avoid buffers containing primary amines (e.g., Tris) or reducing agents that can interfere with the CuAAC reaction. Phosphate-buffered saline (PBS) or HEPES are generally suitable alternatives. |
| Steric Hindrance | The biotinylation site on the target biomolecule may be inaccessible. The PEG6 spacer in this compound is designed to minimize steric hindrance, but if issues persist, consider using a linker with a longer PEG chain. |
| Degradation of Biomolecule | Confirm the integrity of your alkyne-modified biomolecule before the click reaction. |
| Issues with Detection | - Streptavidin-conjugate problems: Ensure your streptavidin-HRP or streptavidin-fluorophore conjugate is active. - Insufficient washing: Inadequate washing can lead to high background, which can mask a weak signal. Increase the number and duration of wash steps. |
Problem 2: High Background in Western Blots or Imaging
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Non-specific Binding of this compound | - Excess Reagent: Use the optimal concentration of this compound. A large excess can lead to non-specific binding. - Purification: Ensure that unreacted this compound is thoroughly removed after the click reaction through methods like dialysis, size-exclusion chromatography, or protein precipitation. |
| Non-specific Binding of Streptavidin Conjugate | - Blocking: Inadequate blocking is a common cause of high background. Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or non-fat milk). Note: Avoid using milk as a blocking agent when detecting biotinylated proteins, as milk contains endogenous biotin. - Washing: Increase the number and duration of wash steps after incubation with the streptavidin conjugate. - Antibody Concentration: Titrate the concentration of the streptavidin conjugate to find the optimal dilution that gives a good signal-to-noise ratio. |
| Endogenous Biotinylated Proteins | Cells naturally contain biotinylated proteins. To differentiate between your target protein and endogenous ones, run a negative control where the alkyne-modified substrate is omitted. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for CuAAC and SPAAC reactions. These may need to be optimized for your specific application.
Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Concentration Range | Notes |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | Lower concentrations may require longer reaction times. |
| This compound | 20 µM - 2 mM | Use at least a 2-fold molar excess over the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | |
| Copper Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1 to protect biomolecules. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM | Prepare fresh for each experiment. |
Table 2: Recommended Reagent Concentrations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reagent | Concentration Range | Notes |
| Cyclooctyne-modified Biomolecule | 10 µM - 500 µM | |
| This compound | 20 µM - 1 mM | Use at least a 2-fold molar excess over the cyclooctyne. |
| Reaction Time | 30 min - 4 hours | Reaction kinetics depend on the specific cyclooctyne used. |
| Reaction Temperature | Room Temperature to 37°C |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (for dissolving this compound if necessary)
-
Purification supplies (e.g., desalting column, dialysis tubing)
Methodology:
-
Prepare Reagents:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 2- to 10-fold molar excess over the protein).
-
Prepare the copper catalyst premix by combining the CuSO₄ and ligand stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted reagents by using a desalting column, dialysis, or protein precipitation to obtain the purified biotinylated protein.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
Materials:
-
Cells metabolically labeled with a cyclooctyne-containing substrate
-
This compound
-
Cell culture medium or PBS
-
DMSO (for dissolving this compound)
-
Imaging or analysis equipment (e.g., fluorescence microscope, flow cytometer)
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Cell Preparation:
-
Culture and metabolically label cells with the desired cyclooctyne-containing substrate according to your specific protocol.
-
Wash the cells twice with warm PBS or culture medium to remove unincorporated cyclooctyne substrate.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-100 µM).
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light if a fluorescent detection method will be used.
-
-
Washing and Analysis:
-
Wash the cells three times with warm PBS to remove unreacted this compound.
-
The cells are now ready for downstream analysis, such as fixation, permeabilization, and detection with a fluorescently labeled streptavidin conjugate for imaging, or lysis for subsequent biochemical analysis.
-
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting logic for common issues in biotinylation experiments.
References
Stability and storage conditions for Biotin-PEG6-azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Biotin-PEG6-azide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C in a desiccated environment.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods (up to 2 years).[3] It is crucial to protect the compound from moisture and light.[4]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in an anhydrous solvent such as DMSO or DMF at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. When using, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also has good solubility in water and aqueous buffers like PBS (pH 7.2) due to the hydrophilic PEG spacer. For in vivo applications, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.
Q4: What is the shelf life of this compound?
A4: When stored correctly as a solid at -20°C, this compound is stable for at least 3 years. In solution, its stability is reduced, with a recommended use within 1 month at -20°C or 6 months at -80°C.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 3 years | Desiccate, protect from light. |
| 4°C | Up to 2 years | Desiccate, protect from light. | |
| Solution | -20°C | Up to 1 month | Use anhydrous solvents, aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Use anhydrous solvents, aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using this compound.
Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality or degraded this compound | Ensure the reagent has been stored correctly. If in doubt, use a fresh batch. |
| Suboptimal reaction buffer pH | The optimal pH for copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically between 7 and 9. For strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction is less pH-sensitive but physiological pH (7.4) is recommended. |
| Presence of interfering substances in the reaction buffer | Buffers containing primary amines (e.g., Tris, glycine) can interfere with reactions involving NHS esters, which might be used to introduce the alkyne or azide functionality to one of the reaction partners. Thiols (e.g., DTT, B-mercaptoethanol) can interfere with maleimide chemistry and also chelate the copper catalyst in CuAAC. |
| Inactive copper catalyst (CuAAC) | Prepare the copper sulfate and reducing agent (e.g., sodium ascorbate) solutions fresh. Ensure the reaction is protected from oxygen, which can oxidize the active Cu(I) to the inactive Cu(II) state. Using a copper-stabilizing ligand like THPTA or TBTA can improve catalyst stability and reaction efficiency. |
| Steric hindrance | The PEG6 linker is designed to minimize steric hindrance, but if you are labeling a large biomolecule, the reactive site may still be inaccessible. Consider optimizing the linker length or denaturing the biomolecule if its native structure is not required for the application. |
| Incorrect molar ratio of reactants | Typically, a slight excess of one of the reactants (e.g., this compound) is used. The optimal ratio should be determined empirically for your specific system. |
Non-Specific Binding or Labeling
| Potential Cause | Troubleshooting Steps |
| Hydrophobic interactions | The PEG spacer in this compound enhances hydrophilicity, which should reduce non-specific binding. However, if you observe this issue, consider increasing the PEG chain length for even greater hydrophilicity. Including a non-ionic detergent (e.g., Tween-20) in your wash buffers can also help. |
| Ionic interactions | Adjusting the salt concentration of your buffers can help to minimize non-specific ionic interactions. |
| Insufficient blocking | If you are performing an assay on a solid phase (e.g., a multi-well plate or beads), ensure that you have adequately blocked any non-specific binding sites with an appropriate blocking agent (e.g., BSA, casein). |
| Precipitation of the reagent | Ensure that the concentration of this compound does not exceed its solubility in the reaction buffer. If you observe precipitation, try using a co-solvent like DMSO. |
Experimental Protocols
Detailed Protocol: Biotinylation of a Protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the biotinylation of a protein that has been pre-functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Deionized water
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh immediately before use.
-
THPTA/TBTA ligand: Prepare a 50 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add this compound to a final concentration that is in 2- to 10-fold molar excess over the protein.
-
Add the THPTA or TBTA ligand to a final concentration of 5 times the copper concentration (e.g., 500 µM for a 100 µM copper concentration).
-
Add the CuSO₄ solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically. Protect the reaction from light if using a fluorescently-labeled component.
-
-
Purification:
-
Remove the excess unreacted this compound and other reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the biotinylated protein.
-
-
Characterization:
-
Confirm the successful biotinylation of the protein using appropriate analytical techniques, such as SDS-PAGE followed by streptavidin-blotting or mass spectrometry.
-
Visualizations
Caption: General experimental workflow for protein biotinylation.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Post-Labeling Purification of Biotin-PEG6-azide
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the removal of excess Biotin-PEG6-azide after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: Removing excess, unreacted this compound is critical for several reasons. High concentrations of free biotin can interfere with downstream applications that rely on the specific binding of the biotinylated molecule to avidin or streptavidin.[1] This interference can lead to reduced signal, high background noise, and inaccurate results in assays such as ELISA, Western blotting, and pull-down experiments.[1][2] Specifically, the excess biotin will compete with your biotinylated molecule for binding sites on streptavidin-coated surfaces or beads, reducing the efficiency of your intended interaction.[3]
Q2: What are the most common methods to remove excess this compound?
A2: The most widely used techniques for removing small molecules like excess this compound from larger, labeled biomolecules include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[4]
-
Dialysis: This technique involves the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.
-
Ultrafiltration / Diafiltration: This method uses centrifugal devices with membranes of a specific molecular weight cutoff (MWCO) to separate molecules.
-
Precipitation: This involves precipitating the labeled protein to separate it from the soluble, unreacted biotin reagent.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on several factors, including the size of your labeled molecule, the sample volume, the required purity, and the available equipment. The table below provides a comparison to help you decide.
Method Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | Fast, high recovery, and effective for a wide range of molecule sizes. | Potential for sample dilution. Requires specific columns and equipment. | Quick cleanup of small to medium sample volumes (e.g., using spin columns). |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Gentle on the sample, suitable for large volumes, and effective for achieving high purity. | Time-consuming (can take overnight), and may result in sample loss if not performed carefully. | Large sample volumes where time is not a critical factor. |
| Ultrafiltration / Diafiltration | Separation using a membrane with a specific Molecular Weight Cutoff (MWCO). | Relatively fast, can concentrate the sample, and allows for buffer exchange. | Potential for protein loss due to membrane binding (around 10% loss can be expected). | Small to medium sample volumes, and when sample concentration is also desired. |
| Precipitation (e.g., TCA) | Differential solubility to separate the labeled protein from the soluble biotin reagent. | Can handle dilute samples and is relatively quick. | Can lead to protein denaturation and loss of biological activity. The precipitate may be difficult to resolubilize. | Situations where protein denaturation is not a concern for downstream applications. |
Troubleshooting Guide
Problem 1: High background in downstream assays (e.g., ELISA, Western Blot).
-
Possible Cause: Incomplete removal of excess this compound.
-
Troubleshooting Steps:
-
Optimize your purification method: If using a desalting column, ensure you are using the correct volume for your sample and following the manufacturer's protocol for centrifugation speed and time. For dialysis, increase the dialysis time and the number of buffer changes.
-
Verify removal: Before proceeding with your downstream assay, you can quantify the amount of free biotin remaining in your sample using a HABA assay or a similar biotin quantification kit.
-
Consider a different method: If one method is not providing sufficient purity, consider switching to or combining methods. For example, you could follow a precipitation step with a desalting column.
-
Problem 2: Low recovery of my biotinylated protein after purification.
-
Possible Cause 1: Over-labeling of the protein, leading to precipitation and aggregation.
-
Troubleshooting Steps:
-
Reduce the molar ratio of this compound to your protein during the labeling reaction. A 1:1 or 3:1 ratio is often a good starting point.
-
-
Possible Cause 2: Protein loss during the purification process.
-
Troubleshooting Steps:
-
For SEC/Desalting Columns: Ensure the sample volume is within the recommended range for the column. Applying too little or too much volume can lead to poor recovery.
-
For Ultrafiltration: Choose a MWCO that is significantly smaller than your protein of interest (typically 1/3 to 1/2 the molecular weight of your protein). To minimize non-specific binding to the membrane, consider using devices with low-binding materials.
-
For Dialysis: Ensure the dialysis tubing or cassette is properly sealed to prevent leaks. Handle the membrane gently to avoid punctures.
-
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (Spin Column)
This protocol is adapted for commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Column Preparation:
-
Remove the column's bottom closure and place it into a collection tube.
-
Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
-
Equilibration:
-
Place the column in a new collection tube.
-
Add your desired exchange buffer to the column.
-
Centrifuge again to remove the equilibration buffer. Repeat this step 2-3 times.
-
-
Sample Application and Elution:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply your sample containing the biotinylated protein and excess this compound to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's specifications. The purified, biotinylated protein will be in the eluate in the collection tube.
-
Protocol 2: Removal of Excess this compound using Dialysis
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length, leaving extra space for sealing.
-
Prepare the membrane according to the manufacturer's instructions (this may involve boiling or soaking in buffer).
-
-
Sample Loading:
-
Securely close one end of the tubing with a dialysis clip.
-
Load your sample into the tubing, leaving some space at the top.
-
Remove excess air and seal the other end of the tubing with a second clip.
-
-
Dialysis:
-
Place the sealed dialysis bag into a large beaker containing at least 100 times the sample volume of your desired buffer (e.g., PBS).
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or preferably overnight.
-
Change the dialysis buffer 2-3 times to ensure complete removal of the free biotin.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer.
-
Open one end and gently collect your purified sample.
-
Visualizations
Caption: Workflow for biotinylation and subsequent purification.
Caption: Troubleshooting logic for high background signal.
References
Solving solubility issues with Biotin-PEG6-azide in aqueous buffers
This guide provides troubleshooting and answers to frequently asked questions regarding solubility issues with Biotin-PEG6-azide in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a biotinylation reagent that contains a six-unit polyethylene glycol (PEG) spacer arm and a terminal azide group.[1][2] The PEG linker is hydrophilic and is intended to increase the aqueous solubility of molecules it's conjugated to.[2][3][4] However, the biotin moiety itself is hydrophobic and poorly soluble in neutral aqueous solutions. While the PEG chain enhances water solubility compared to reagents without it, achieving high concentrations in aqueous buffers can still be challenging. The compound is generally soluble in organic solvents like DMSO, DMF, and Dichloromethane (DCM).
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS). What should I do?
Directly dissolving this compound in an aqueous buffer is often difficult and not recommended, especially at higher concentrations. The recommended method is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.
-
Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the most common choices.
-
Procedure: Dissolve the this compound powder in a small volume of DMSO to create a high-concentration stock (e.g., 10-100 mg/mL). Then, add this stock solution dropwise to your vigorously stirring aqueous buffer to reach the desired final concentration.
Q3: What is the maximum solubility of this compound in common solvents?
Quantitative solubility can vary by batch and supplier, but general guidelines are available. For a similar compound, Biotin-azide without the PEG linker, solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL. The PEG6 linker in this compound improves this, but high concentrations in purely aqueous solutions are not expected. In DMSO, concentrations as high as 100 mg/mL can be achieved, sometimes requiring gentle warming (up to 60°C) and sonication.
Solubility Data Summary
| Solvent System | Reported Solubility | Remarks |
| DMSO | ~100 mg/mL | May require warming and sonication. Use fresh, anhydrous DMSO for best results. |
| DCM (Dichloromethane) | Soluble | Primarily for organic synthesis, not typically used for preparing aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution is not recommended. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (for Biotin-azide) | The PEG6 linker should improve this value. Final concentration depends on buffer tolerance for DMSO. |
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this?
Precipitation occurs when the final concentration of the compound exceeds its solubility limit in the mixed solvent system or when the final concentration of the organic solvent is too low to keep it in solution.
-
Decrease Final Concentration: The most straightforward solution is to lower the target final concentration in the aqueous buffer.
-
Increase Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous buffer is sufficient to maintain solubility. Many biological applications can tolerate DMSO up to 5-10%, but you must verify compatibility with your specific assay and biomolecules.
-
Stir Vigorously: Add the DMSO stock solution slowly and dropwise to the aqueous buffer while it is being vortexed or stirred vigorously. This promotes rapid mixing and prevents localized high concentrations that can trigger precipitation.
-
Temperature: Gently warming the aqueous buffer may help, but be cautious as heat can degrade both your compound and your target biomolecules.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Problem: The this compound powder will not dissolve in the initial organic solvent (DMSO/DMF).
| Potential Cause | Recommended Solution |
| Low-Quality Solvent | Use fresh, high-purity, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product. |
| Insufficient Energy | Gently warm the solution to 30-60°C. Use a sonicator bath to provide mechanical energy to break up solid particles and aid dissolution. |
| Compound Degradation | If the compound is old or has been stored improperly (e.g., exposed to moisture), it may have hydrolyzed, affecting its solubility. Consider using a fresh vial. |
Problem: The aqueous solution is cloudy or contains visible precipitate after dilution.
| Potential Cause | Recommended Solution |
| Solubility Limit Exceeded | The final concentration is too high for the aqueous buffer system. Reduce the target concentration or increase the proportion of organic co-solvent (e.g., DMSO) if your experiment allows. |
| Poor Mixing Technique | Re-prepare the solution by adding the DMSO stock very slowly (drop-by-drop) into the aqueous buffer while it is stirring vigorously to avoid localized precipitation. |
| Buffer Incompatibility | Certain buffer components (e.g., high salt concentrations) may decrease the solubility of the compound. Test solubility in a simpler buffer (e.g., pure water or a low-molarity phosphate buffer) to diagnose the issue. |
| pH Effects | Although the PEG linker makes the molecule less sensitive to pH than biotin alone, extreme pH values can affect stability and solubility. Ensure your buffer pH is within a neutral range (pH 6-8) unless your experiment dictates otherwise. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 100 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can be applied if necessary. Visually inspect to ensure all solid has dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Per supplier recommendations, stock solutions in DMSO are stable for up to 1 month at -20°C and 6 months at -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Preparation: Bring an aliquot of the DMSO stock solution and the target aqueous buffer (e.g., PBS, pH 7.4) to room temperature.
-
Dilution: Vigorously stir or vortex the aqueous buffer.
-
Addition: While stirring, slowly add the calculated volume of the DMSO stock solution drop-by-drop to the buffer. For example, to make 1 mL of a 1 mM solution from a 100 mM stock, add 10 µL of the stock to 990 µL of buffer.
-
Final Mix: Continue to stir the final solution for an additional 1-2 minutes to ensure homogeneity.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.
Visual Guides
Workflow for Solubilizing this compound
Caption: Standard workflow for preparing an aqueous solution of this compound.
Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting common solubility problems.
References
Technical Support Center: Biotin-PEG6-Azide Linker Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cleavage of the Biotin-PEG6-azide linker during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound linker appears to be cleaving. Isn't this supposed to be a stable, non-cleavable linker?
A1: You are correct. The this compound linker is designed for stable, covalent conjugation and does not contain a chemically or enzymatically cleavable group. However, certain chemical conditions can lead to the degradation of the linker at one of its three main components: the biotin group, the amide bond, or the polyethylene glycol (PEG) chain.
Q2: What are the most likely causes of unintended cleavage of my this compound linker?
A2: Unintended cleavage is typically due to exposure to harsh chemical conditions. The most common culprits are strong acids or bases, aggressive reducing or oxidizing agents, and prolonged exposure to high temperatures. Each component of the linker has specific vulnerabilities.
-
Amide Bond Hydrolysis: The amide bond connecting the biotin to the PEG chain is a primary suspect for cleavage. This bond can be hydrolyzed under strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, a reaction that is accelerated by heat.[1][2][3][4]
-
PEG Chain Degradation: The polyethylene glycol (PEG) chain, while generally stable, can undergo oxidative degradation.[5] This is often initiated by the presence of transition metals and reactive oxygen species (ROS). The Fenton reaction, involving hydrogen peroxide and ferrous ions, is a known cause of PEG degradation. Prolonged exposure to heat in the presence of oxygen can also lead to chain scission.
-
Biotin Moiety Instability: The biotin group itself can be unstable in the presence of strong acids, alkaline solutions, and oxidizing agents.
-
Azide Group Reduction: The terminal azide group is susceptible to reduction by various agents, such as phosphines (as in the Staudinger ligation) or other strong reducing agents. While less common as a source of complete linker cleavage, its reaction can lead to loss of functionality for click chemistry.
Q3: I am using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" protocol. Could this be causing the cleavage?
A3: It is possible. Standard CuAAC protocols often use a copper(II) salt (like copper sulfate) in combination with a reducing agent (such as sodium ascorbate) to generate the active Cu(I) catalyst in situ. This introduces several factors that could potentially lead to linker cleavage:
-
Oxidative Damage: The reaction of Cu(I) with any dissolved oxygen in your reaction buffer can generate reactive oxygen species (ROS), which may lead to oxidative degradation of the PEG chain.
-
Localized pH Changes: While the bulk pH of your solution may be neutral, localized pH changes at the site of the reaction could contribute to amide hydrolysis.
-
Instability of Reagents: Ensure that your reagents are of high quality and that your solutions are freshly prepared.
Q4: How can I prevent the cleavage of my this compound linker?
A4: To prevent cleavage, it is crucial to carefully control your experimental conditions.
-
pH Control: Maintain a pH between 4 and 11. Avoid strongly acidic or basic buffers.
-
Temperature Management: Avoid prolonged heating of the linker. If heating is necessary, perform it for the shortest possible time and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Reagent Selection:
-
If using CuAAC, consider using a copper(I)-stabilizing ligand, such as THPTA, which can both accelerate the reaction and protect your biomolecules from oxidative damage.
-
Alternatively, consider using a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of metal catalysts altogether.
-
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation of the PEG chain.
-
Proper Storage: Store your this compound linker according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.
Summary of Chemical Incompatibilities
| Linker Component | Incompatible Conditions | Potential Outcome |
| Amide Bond | Strong Acids (pH < 2), Strong Bases (pH > 12), Prolonged Heat | Hydrolysis, leading to separation of biotin from the PEG-azide portion. |
| PEG Chain | Strong Oxidizing Agents, Transition Metals + H2O2 (Fenton Reaction), Prolonged Heat in Air | Oxidative degradation and chain scission. |
| Biotin Moiety | Strong Acids, Strong Bases, Oxidizing Agents | Degradation of the biotin ring structure. |
| Azide Group | Strong Reducing Agents (e.g., DTT, TCEP, phosphines) | Reduction to an amine, preventing click chemistry reaction. |
Experimental Protocol: Linker Stability Control Experiment
This protocol is designed to help you determine if your specific experimental conditions are causing the cleavage of the this compound linker.
Objective: To assess the stability of the this compound linker under your experimental conditions by incubating the linker in your reaction buffer and analyzing for degradation.
Materials:
-
This compound
-
Your reaction buffer and all components (e.g., copper sulfate, sodium ascorbate, your biomolecule of interest, etc.)
-
Control buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Prepare Samples:
-
Test Sample: Dissolve the this compound linker in your complete reaction buffer at the same concentration you use in your experiments. Include all reagents except for the alkyne-modified component.
-
Negative Control: Dissolve the this compound linker in a neutral, stable buffer (e.g., PBS, pH 7.4) at the same concentration.
-
Time Zero Sample: Prepare a sample of the this compound linker in the control buffer for immediate analysis to establish a baseline.
-
-
Incubation: Incubate the "Test Sample" and "Negative Control" under the same conditions as your actual experiment (e.g., same temperature, duration, and light exposure).
-
Sample Analysis:
-
At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot from the "Test Sample" and the "Negative Control".
-
Analyze the aliquots by HPLC-UV or LC-MS.
-
-
Data Interpretation:
-
In the chromatogram of the "Time Zero Sample," you should observe a single major peak corresponding to the intact this compound linker.
-
Compare the chromatograms of the "Test Sample" and "Negative Control" at each time point to the "Time Zero Sample".
-
If the linker is being cleaved in your "Test Sample," you will see a decrease in the area of the peak for the intact linker and the appearance of new peaks corresponding to cleavage products. The "Negative Control" should show minimal to no degradation.
-
Visualizations
Caption: Structure of the this compound linker.
Caption: Troubleshooting workflow for linker cleavage.
Caption: Potential cleavage pathways.
References
Technical Support Center: Optimizing Biotin-PEG6-azide Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the incubation time for Biotin-PEG6-azide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound labeling?
A1: For labeling alkynylated molecules with this compound via copper-catalyzed click chemistry, a standard starting incubation time is 30 to 60 minutes at room temperature.[1][2] However, the optimal time can vary significantly based on the specific biomolecule, its concentration, and the experimental conditions. For cell-based labeling, particularly on the cell surface, incubation times may range from 30 minutes to 2 hours on ice (4°C) to minimize internalization of the labeling reagent.[3] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.
Q2: What factors can influence the required incubation time for this compound labeling?
A2: Several factors can affect the kinetics of the this compound labeling reaction and thus the optimal incubation time. These include the concentration of the reactants (alkyne-modified molecule and this compound), the efficiency of the copper catalyst system (for CuAAC), temperature, and the pH of the reaction buffer.[4] The presence of interfering substances in the sample can also impact the reaction efficiency.
Q3: Can I extend the incubation time to improve labeling efficiency?
A3: Yes, extending the incubation time can sometimes compensate for low concentrations of reactants and potentially increase the labeling yield.[4] However, excessively long incubation times can lead to increased background signal and potential sample degradation. It is crucial to balance labeling efficiency with the maintenance of biological sample integrity. An optimization experiment is the best approach to determine the ideal duration.
Q4: Why is my labeling signal weak even after a long incubation?
A4: Weak or no signal can result from several issues beyond incubation time. These include inefficient incorporation of the alkyne group into your target molecule, degradation of the this compound reagent, suboptimal catalyst performance in CuAAC reactions, or the presence of competing substances in your sample. It is also important to ensure that downstream detection reagents, such as streptavidin conjugates, are functioning correctly.
Q5: What is the role of the PEG6 linker in this compound?
A5: The PEG6 (polyethylene glycol) linker is a long, hydrophilic spacer arm that separates the biotin molecule from the azide reactive group. This spacer helps to minimize steric hindrance, which can improve the efficiency of the click chemistry reaction and subsequent binding of the biotin to streptavidin. The hydrophilic nature of the PEG linker also enhances the aqueous solubility of the reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Incubation time is too short. | Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to identify the optimal incubation period. |
| Inefficient alkyne incorporation. | Verify the successful modification of your target molecule with the alkyne group using an appropriate analytical method. | |
| Degraded this compound reagent. | Ensure proper storage of the reagent at -20°C or -80°C and protect it from light and moisture. Use a fresh aliquot of the reagent. | |
| Ineffective copper catalyst (for CuAAC). | Use fresh solutions of the copper catalyst (e.g., CuSO4) and the reducing agent (e.g., sodium ascorbate). Consider using a copper ligand like THPTA to improve catalyst stability and efficiency. | |
| Presence of interfering substances. | Ensure the reaction buffer is free of primary amines (e.g., Tris) and strong chelating agents that can interfere with the copper catalyst. | |
| High Background | Incubation time is too long. | Reduce the incubation time. Determine the shortest time required for sufficient signal in your optimization experiment. |
| Non-specific binding of the biotin reagent. | Include appropriate washing steps after the labeling reaction to remove excess, unreacted this compound. Consider adding a blocking step in your downstream application. | |
| Endogenous biotin in the sample. | Include a control sample that has not been subjected to the click chemistry reaction to assess the level of endogenous biotin. | |
| Inconsistent Results | Variations in reaction conditions. | Carefully control and document all experimental parameters, including reagent concentrations, temperature, and incubation time, for each experiment to ensure reproducibility. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent addition of all reaction components. |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound Labeling of an Alkyne-Modified Protein in Solution (CuAAC)
This protocol provides a framework for determining the optimal incubation time for your specific experiment.
1. Preparation of Reagents:
-
Alkyne-Modified Protein: Prepare your protein of interest modified with a terminal alkyne group in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Copper (II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 500 mM stock solution in deionized water immediately before use.
-
Copper Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution in deionized water.
2. Labeling Reaction Setup:
-
In separate microcentrifuge tubes, prepare a reaction mixture for each time point to be tested (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
For a 100 µL final reaction volume, add the components in the following order:
-
Alkyne-modified protein (to a final concentration of 1-5 mg/mL)
-
PBS buffer (to adjust the final volume)
-
This compound (to a final concentration of 100-200 µM)
-
Copper Ligand (e.g., THPTA, to a final concentration of 1 mM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate (to a final concentration of 5 mM).
-
Vortex briefly to mix.
3. Incubation:
-
Incubate the reaction tubes at room temperature, protected from light, for the designated time points.
4. Reaction Quenching and Sample Preparation:
-
At the end of each incubation period, stop the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM or by proceeding immediately to a purification step.
-
Remove excess, unreacted this compound using a desalting column or through protein precipitation.
5. Analysis:
-
Analyze the labeling efficiency at each time point using an appropriate method, such as a Western blot with a streptavidin-HRP conjugate, followed by densitometry.
6. Determination of Optimal Incubation Time:
-
Plot the signal intensity against the incubation time to determine the point at which the signal plateaus or where the signal-to-noise ratio is optimal.
Quantitative Data Summary
| Parameter | Recommended Range | Starting Point |
| Incubation Time | 15 - 120 minutes | 30 - 60 minutes |
| Temperature | 4°C - Room Temperature | Room Temperature |
| pH | 7.0 - 8.5 | 7.4 |
| This compound Concentration | 50 - 500 µM | 100 µM |
| Copper (II) Sulfate Concentration | 0.1 - 1 mM | 1 mM |
| Reducing Agent Concentration | 1 - 5 mM | 5 mM |
Visualizations
Caption: Workflow for optimizing this compound labeling incubation time.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin to a protein, is a widely used technique for protein detection, purification, and immobilization, leveraging the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG6-azide with other common biotinylation reagents, supported by experimental data and detailed protocols to aid in selecting the most appropriate reagent for your research needs.
At a Glance: Comparing Biotinylation Chemistries
The selection of a biotinylation reagent is primarily dictated by the available functional groups on the target protein and the desired specificity of labeling. The three main strategies involve targeting primary amines, sulfhydryl groups, or introducing a bioorthogonal handle for click chemistry.
| Feature | This compound (Click Chemistry) | NHS-Biotin / Sulfo-NHS-Biotin (Amine-Reactive) | Biotin-HPDP (Thiol-Reactive) |
| Target Functional Group | Alkyne (introduced via genetic or chemical modification) | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Specificity | High (Site-specific) | Moderate to Low (Multiple lysines on protein surface) | High (Cysteines are less abundant than lysines) |
| Reaction Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | N-hydroxysuccinimide (NHS) ester acylation | Pyridyl disulfide exchange |
| Reversibility | No | No | Yes (cleavable with reducing agents like DTT) |
| Workflow | Two-step (alkyne incorporation followed by click reaction) | One-step | One-step |
| Potential for Off-Target Modification | Low: The azide group is bioorthogonal and does not react with native functional groups.[1][2] | High: NHS esters can react with any accessible primary amine.[1] | Low: Specific for free sulfhydryls. |
| PEG Spacer | Yes (PEG6) | Available with and without PEG spacers. | No (has a different spacer) |
| Key Advantage | Precise control over labeling site, bioorthogonal. | Simple, widely used for general protein labeling. | Reversible labeling, allowing for release of the protein after capture.[3][4] |
Quantitative Performance Comparison
The efficiency of biotinylation and the subsequent purification of labeled proteins can vary significantly between different reagents and methods. While direct head-to-head studies with identical proteins are not always available in the literature, we can synthesize data from various sources to provide a comparative overview.
| Performance Metric | This compound (Click Chemistry) | NHS-Biotin / Sulfo-NHS-Biotin | Biotin-HPDP |
| Typical Labeling Efficiency | High (>90% conversion of the alkyne handle) | Variable (dependent on protein and reaction conditions) | High for accessible thiols |
| Biotin to Protein Ratio | Controlled (typically 1:1 for site-specific labeling) | Variable (can be controlled by reagent concentration) | Dependent on the number of free cysteines |
| Yield of Purified Protein | Generally high due to specific capture | Can be lower due to heterogeneous labeling and potential protein aggregation | High, with the advantage of mild elution |
| Non-specific Binding in Pull-downs | Low, due to uniform labeling | Can be higher due to random labeling and potential for protein denaturation | Low, similar to other specific labeling methods |
| Impact on Protein Function | Minimal, as labeling is at a pre-determined, non-critical site. | Can be significant if lysines in the active or binding site are modified. | Can impact function if cysteine is critical for activity or disulfide bond formation |
Experimental Workflows and Chemical Principles
The choice of biotinylation reagent dictates the experimental workflow. Amine- and thiol-reactive labeling are typically one-step processes, while click chemistry requires the prior introduction of an alkyne handle.
Caption: Comparison of biotinylation reaction schemes.
A common application of biotinylation is in pull-down assays to study protein-protein interactions. The following workflow illustrates this process.
Caption: Workflow for a protein-protein interaction pull-down assay.
Detailed Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound (CuAAC)
This protocol assumes the protein of interest has been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a non-amine, non-thiol containing buffer (e.g., PBS).
-
This compound.
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Degassed, deionized water.
-
DMSO (if needed to dissolve this compound).
-
Desalting column.
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or water.
-
CuSO4: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.
-
Add this compound to a final concentration of 100-500 µM (10-fold molar excess over the protein).
-
Add THPTA to a final concentration of 250-1250 µM.
-
Add CuSO4 to a final concentration of 50-250 µM.
-
-
Initiate the Reaction:
-
Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess unreacted reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Verification:
-
Confirm biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.
-
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
Materials:
-
Adherent cells in culture.
-
Ice-cold PBS (pH 8.0).
-
Sulfo-NHS-Biotin.
-
Quenching buffer (e.g., 100 mM glycine or Tris in PBS).
-
Lysis buffer.
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
-
Biotinylation:
-
Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0).
-
Add the Sulfo-NHS-Biotin solution to the cells and incubate for 30 minutes at 4°C with gentle rocking.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells three times with quenching buffer to stop the reaction.
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer.
-
-
Downstream Analysis:
-
The biotinylated cell surface proteins in the lysate can now be used for pull-down assays or other analyses.
-
Protocol 3: Reversible Biotinylation using Biotin-HPDP
Materials:
-
Protein with free sulfhydryl groups in an amine-free, thiol-free buffer (pH 6.5-7.5).
-
Biotin-HPDP.
-
DMSO or DMF.
-
Desalting column.
-
Reducing agent (e.g., DTT).
Procedure:
-
Prepare Biotin-HPDP Solution:
-
Dissolve Biotin-HPDP in DMSO or DMF to a concentration of 10-50 mM immediately before use.
-
-
Biotinylation Reaction:
-
Dilute the Biotin-HPDP stock solution into the protein solution to achieve a 1-5 molar excess over the target sulfhydryl groups.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove excess Biotin-HPDP using a desalting column.
-
-
Capture and Elution (Example):
-
The biotinylated protein can be captured on streptavidin beads.
-
To release the protein, incubate the beads with a buffer containing 10-50 mM DTT for 30-60 minutes at room temperature.
-
Conclusion
The choice between this compound and other biotinylation reagents depends heavily on the specific experimental requirements. For applications demanding high specificity and minimal perturbation of the biological system, such as site-specific labeling for structural studies or in vivo imaging, This compound is the superior choice due to its bioorthogonal nature. While the two-step workflow is more involved, the benefits of precise control often outweigh the additional effort for advanced applications.
NHS-biotin and its derivatives remain a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern, such as in many Western blotting and ELISA applications. Biotin-HPDP offers the unique advantage of reversibility, making it invaluable for experiments where the recovery of the native, unmodified protein after affinity capture is desired. By carefully considering the factors outlined in this guide, researchers can select the optimal biotinylation strategy to achieve their experimental goals.
References
Choosing Your Molecular Bridge: A Comparative Guide to Biotin-PEG4-azide and Biotin-PEG6-azide
For Immediate Release
In the intricate world of bioconjugation, proteomics, and drug development, the choice of a chemical linker can be as critical as the molecules it connects. Among the most versatile tools in the researcher's arsenal are biotin-PEG-azide linkers, which seamlessly integrate the high-affinity biotin-streptavidin interaction with the precision of click chemistry. This guide offers a detailed comparison of two popular variants, Biotin-PEG4-azide and Biotin-PEG6-azide, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
While both molecules share the same fundamental components—a biotin moiety for affinity capture, a polyethylene glycol (PEG) spacer, and a terminal azide for click chemistry—the length of the PEG linker is a key differentiator that can influence experimental outcomes. The PEG spacer enhances aqueous solubility, reduces non-specific binding, and minimizes steric hindrance, thereby improving the efficiency of biotin-streptavidin binding.[1][2]
At a Glance: Key Physicochemical Properties
The primary distinction between Biotin-PEG4-azide and this compound lies in the length and molecular weight of the PEG spacer, which in turn affects the overall properties of the molecule.
| Property | Biotin-PEG4-azide | This compound | Reference |
| Chemical Formula | C20H36N6O6S | C24H44N6O8S | [2][3] |
| Molecular Weight | 488.6 g/mol | 576.7 g/mol | [2] |
| PEG Units | 4 | 6 | N/A |
| Spacer Arm Length | ~1.8 nm | ~2.5 nm | N/A |
| Solubility | High in aqueous solutions and polar organic solvents like DMSO and DMF. | High in aqueous solutions and polar organic solvents like DMSO and DMF. |
Performance Characteristics: A Comparative Analysis
The choice between a PEG4 and a PEG6 linker often involves a trade-off between the desire for a longer spacer to overcome steric hindrance and the potential for increased non-specific interactions or altered pharmacokinetics with a larger molecule. While direct comparative studies are limited, the following table summarizes the expected performance differences based on the established principles of PEG linkers in bioconjugation.
| Performance Parameter | Biotin-PEG4-azide | This compound | Rationale |
| Steric Hindrance Reduction | Effective for many applications, providing sufficient distance between the biotin and the conjugated molecule. | Potentially superior for applications involving bulky proteins or crowded molecular environments where the additional length can better expose the biotin moiety. | A longer PEG chain provides greater flexibility and physical separation, which can be crucial for efficient binding of the biotin to the deep binding pocket of streptavidin. |
| Binding Affinity to Streptavidin | High, characteristic of the biotin-streptavidin interaction. | High, though some studies suggest that excessively long linkers can slightly decrease binding affinity. However, the difference between PEG4 and PEG6 is likely minimal for most applications. | The primary driver of affinity is the biotin-streptavidin interaction itself. The PEG linker's main role is to make the biotin accessible. |
| Click Chemistry Reactivity | The reactivity of the terminal azide is generally not affected by the length of the PEG spacer. | The reactivity of the terminal azide is generally not affected by the length of the PEG spacer. | The azide functional group's intrinsic reactivity in CuAAC and SPAAC reactions is independent of the upstream PEG chain length. |
| Non-Specific Binding | The PEG4 linker provides good "stealth" properties, reducing non-specific binding to proteins and cell surfaces. | The longer PEG6 chain may offer slightly enhanced protection against non-specific interactions due to a larger hydration shell. | PEGylation is a well-established method for reducing non-specific binding by creating a hydrophilic barrier. |
| In Vivo Applications | The smaller size may lead to more favorable pharmacokinetics and biodistribution for certain drug delivery applications. | The larger hydrodynamic radius conferred by the PEG6 linker could potentially extend circulation half-life, which may be advantageous for some therapeutic applications. | The length of the PEG chain is a known determinant of a molecule's pharmacokinetic profile. |
Experimental Workflows and Logical Relationships
The selection and application of these linkers follow a logical workflow, starting with the functionalization of a target molecule and proceeding through conjugation and downstream applications.
Key Experimental Protocols
The following are generalized protocols for the two main types of click chemistry reactions used with Biotin-PEG-azide reagents.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro bioconjugation of alkyne-modified biomolecules.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG-azide (PEG4 or PEG6)
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (prepare fresh)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG-azide: 10 mM in anhydrous DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Reaction Setup:
-
In a separate microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-20 fold molar excess of the Biotin-PEG-azide stock solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
Purification: Remove excess reagents and copper using a desalting column equilibrated with the desired buffer.
-
Confirmation of Biotinylation: Analyze the level of biotinylation using a HABA assay or a Western blot with a streptavidin-HRP conjugate.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry
This protocol is ideal for applications in live cells or other environments where copper toxicity is a concern.
Materials:
-
Cells or biomolecules modified with a strained alkyne (e.g., DBCO, BCN)
-
Biotin-PEG-azide (PEG4 or PEG6)
-
Anhydrous DMSO or aqueous buffer (e.g., PBS)
-
Appropriate buffer for your application
Procedure:
-
Prepare Biotin-PEG-azide Stock Solution: Dissolve the Biotin-PEG-azide in anhydrous DMSO or the desired aqueous buffer to a concentration of 10 mM.
-
Reaction Setup:
-
For in vitro reactions, combine the strained alkyne-modified biomolecule with a 5-10 fold molar excess of the Biotin-PEG-azide stock solution in a suitable reaction buffer.
-
For live-cell labeling, dilute the Biotin-PEG-azide stock solution in pre-warmed cell culture medium to the desired final concentration (typically 25-100 µM).
-
-
Incubation:
-
For in vitro reactions, incubate for 1-2 hours at room temperature or 37°C.
-
For live-cell labeling, incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing (for cell-based assays): Wash the cells three times with PBS to remove unreacted Biotin-PEG-azide.
-
Downstream Analysis: The biotinylated cells or biomolecules are now ready for downstream applications such as flow cytometry, fluorescence microscopy (using fluorescently labeled streptavidin), or affinity purification.
Signaling Pathways and Experimental Logic
The use of Biotin-PEG-azide linkers can be integrated into complex experimental designs to probe biological systems, such as identifying protein-protein interactions within a specific signaling pathway.
Conclusion: Making the Right Choice
The selection between Biotin-PEG4-azide and this compound is application-dependent. For most standard applications, Biotin-PEG4-azide offers a reliable balance of solubility, steric hindrance reduction, and biocompatibility. However, in scenarios where the target molecule is particularly large or the biotin binding site is sterically hindered, the additional length of the this compound linker may provide a tangible advantage. Conversely, for in vivo applications where biodistribution and clearance are critical, the smaller PEG4 linker might be preferred.
Ultimately, empirical testing may be necessary to determine the optimal linker for a novel application. By understanding the fundamental properties and performance characteristics of each linker, researchers can make an informed decision to enhance the success of their experiments.
References
- 1. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
The PEG6 Advantage: A Comparative Guide to Biotin Azide Reagents
In the realm of bioconjugation and chemical biology, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes and developing novel therapeutics. Biotin-azide reagents, which enable the attachment of biotin to alkyne-modified molecules via "click chemistry," are invaluable tools for researchers. The incorporation of a polyethylene glycol (PEG) linker between the biotin and the azide reactive group can significantly enhance the performance of these reagents. This guide provides a comprehensive comparison of biotin azide reagents, with a focus on the advantages conferred by a PEG6 linker over alternatives with shorter or no linkers.
Key Advantages of a PEG6 Linker
The inclusion of a PEG6 linker in biotin azide reagents offers several distinct advantages that address common challenges in bioconjugation, leading to improved experimental outcomes. These benefits primarily revolve around increased solubility, reduced steric hindrance, and enhanced binding efficiency.
Enhanced Aqueous Solubility: One of the most significant benefits of a PEG linker is the increased hydrophilicity it imparts to the biotin azide reagent.[1][2] Biotin itself has limited solubility in aqueous buffers, which can complicate labeling reactions in biological systems. The ethylene glycol units of the PEG chain are hydrophilic, improving the overall water solubility of the reagent.[3] This is particularly advantageous when working with sensitive biomolecules that may be incompatible with the organic co-solvents often required to dissolve non-PEGylated reagents.[4]
Reduced Steric Hindrance: The PEG6 linker acts as a flexible spacer arm, distancing the biotin moiety from the labeled biomolecule.[5] This separation is crucial for minimizing steric hindrance, which can otherwise impede the binding of the bulky streptavidin or avidin proteins to the biotin tag. Insufficient spacing can lead to reduced binding affinity and lower signal in detection assays or decreased capture efficiency in purification protocols. While longer linkers can be beneficial, an optimal length is key, as excessively long linkers may not always lead to better results in certain applications like target protein isolation.
Improved Binding Kinetics and Accessibility: By extending the biotin away from the surface of the labeled molecule, the PEG6 linker enhances the accessibility of the biotin for binding to streptavidin. This can lead to more efficient capture and detection. Studies have shown that the length of the spacer can influence the immobilization and binding of biotinylated molecules.
Comparative Analysis of Biotin Azide Reagents
The selection of a biotin azide reagent with an appropriate linker is critical for the success of downstream applications. Below is a comparative summary of key performance indicators for biotin azide reagents with no linker, a PEG3 linker, and a PEG6 linker.
Quantitative Data Summary
| Feature | Biotin-Azide (No Linker) | Biotin-PEG3-Azide | Biotin-PEG6-Azide |
| Aqueous Solubility | Sparingly soluble in aqueous buffers; ~0.5 mg/mL in 1:1 DMSO:PBS | Soluble in PBS (10 mg/mL) | Higher aqueous solubility expected than shorter/no linker |
| Solubility in Organic Solvents | ~5 mg/mL in DMSO | Soluble in DMSO (10 mg/mL) | Soluble in DMSO (100 mg/mL) |
| Linker Length | Short (~5 atoms) | Medium (~15 atoms) | Long (~24 atoms) |
| Steric Hindrance | High potential for steric hindrance | Reduced steric hindrance | Further reduced steric hindrance |
| Binding Accessibility | Potentially limited | Improved accessibility | Enhanced accessibility |
Experimental Protocols
To aid researchers in evaluating and utilizing biotin azide reagents, detailed protocols for key experiments are provided below.
Protocol 1: General Procedure for Protein Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general method for labeling an alkyne-modified protein with a biotin-azide reagent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Biotin-azide reagent (with or without PEG linker)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reagents: Dissolve the biotin-azide reagent in a compatible solvent (e.g., DMSO or water for PEGylated versions) to create a stock solution (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the biotin-azide stock solution. A molar excess of the biotin-azide reagent (e.g., 10-20 fold) is typically used.
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the protein/biotin-azide mixture, followed by the addition of the copper catalyst solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis against a suitable buffer.
-
Quantification: Determine the degree of biotinylation using a suitable method such as a HABA assay or a fluorescently-labeled streptavidin blot.
Protocol 2: Comparative Analysis of Biotinylation Efficiency
This protocol allows for the comparison of labeling efficiency between different biotin-azide reagents.
Procedure:
-
Perform parallel labeling reactions as described in Protocol 1, using equimolar amounts of the different biotin-azide reagents (e.g., no linker, PEG3, PEG6).
-
After purification, quantify the protein concentration in each sample (e.g., using a BCA assay).
-
Determine the extent of biotinylation for each sample. This can be done using a quantitative Western blot with fluorescently labeled streptavidin or by using a biotin quantification kit.
-
Calculate the biotin-to-protein molar ratio for each reagent to compare their labeling efficiencies.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Workflow for labeling an alkyne-modified biomolecule with this compound via CuAAC.
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chempep.com [chempep.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound, CAS 1085938-09-5 | AxisPharm [axispharm.com]
Validating Biotin-PEG6-Azide Labeling Efficiency by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, ensuring the efficiency of molecular labeling is paramount. Biotin-PEG6-azide is a popular reagent for introducing biotin to biomolecules via "click chemistry," enabling their subsequent detection, purification, and analysis. Mass spectrometry (MS) stands as a definitive method for validating and quantifying the extent of this labeling.
This guide provides an objective comparison of MS-based methods for validating this compound labeling efficiency, supported by experimental protocols and data interpretation strategies.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact labeling efficiency and experimental outcomes. While this compound is utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, other reagents like NHS-ester biotins react directly with primary amines. The efficiency of these different approaches can be compared using mass spectrometry to determine the degree of labeling.
| Feature | This compound (via Click Chemistry) | NHS-Ester Biotin |
| Target Moiety | Alkyne-modified biomolecules | Primary amines (e.g., lysine residues, N-terminus)[1] |
| Reaction | Copper(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition[2][3] | Acylation[4] |
| Specificity | High, targets the alkyne handle | Less specific, targets all accessible primary amines[1] |
| In Vivo Labeling | Well-suited for live-cell labeling due to bio-orthogonality | Can be cell-permeable but may react with numerous proteins |
| Linker Arm | PEG6 linker provides good solubility and flexibility | Various linker lengths available, some cleavable |
| MS Validation | Identification of peptides with the mass addition of the Biotin-PEG6-alkyne adduct | Identification of peptides with biotin modification on lysine residues |
Experimental Workflows and Protocols
Validating biotinylation efficiency by mass spectrometry typically involves a "bottom-up" proteomics approach. This involves the enzymatic digestion of the biotinylated protein followed by LC-MS/MS analysis to identify and quantify the modified peptides. A particularly effective method for this is the Direct Detection of Biotin-containing Tags (DiDBiT) workflow, which enriches for biotinylated peptides prior to MS analysis, thereby increasing sensitivity.
Experimental Workflow for Validating this compound Labeling
Detailed Experimental Protocol
1. Click Chemistry Reaction:
-
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a reaction cocktail containing the alkyne-modified protein, this compound, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
React the azide-modified protein with a cyclooctyne-biotin conjugate. This reaction does not require a copper catalyst.
-
2. Protein Digestion:
-
Denature the biotinylated protein using a denaturing agent like urea or by heat.
-
Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
3. Enrichment of Biotinylated Peptides:
-
Incubate the peptide mixture with streptavidin-coated magnetic beads to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
4. Mass Spectrometry Analysis:
-
Elute the biotinylated peptides from the beads or perform on-bead digestion.
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
5. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides.
-
Include a variable modification in the search parameters corresponding to the mass of the Biotin-PEG6-alkyne adduct on the alkyne-containing amino acid.
-
The labeling efficiency can be determined by calculating the ratio of the intensity of the biotinylated peptide to the sum of the intensities of the biotinylated and unmodified peptides.
Data Presentation and Interpretation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured format for easy comparison.
Table 1: Quantitative Comparison of Biotinylation Efficiency
| Peptide Sequence | Modification | Unmodified Peptide Intensity (Arbitrary Units) | Modified Peptide Intensity (Arbitrary Units) | Labeling Efficiency (%) |
| Y-L-G-[Hpg]-S-G-E-R | Biotin-PEG6 | 1.2 x 10^5 | 8.5 x 10^6 | 98.6% |
| V-L-[Hpg]-A-L-I-K | Biotin-PEG6 | 3.4 x 10^4 | 5.1 x 10^6 | 99.3% |
| F-T-[Hpg]-E-L-T-R | Biotin-PEG6 | 9.8 x 10^5 | 2.3 x 10^6 | 70.1% |
*Hpg denotes Homopropargylglycine, an alkyne-containing amino acid.
The labeling efficiency is calculated as: (Modified Peptide Intensity / (Modified Peptide Intensity + Unmodified Peptide Intensity)) * 100.
Logical Flow for Method Selection
The choice of biotinylation strategy and subsequent validation method depends on the specific experimental goals.
References
A Researcher's Guide to Quality Control and Purity Assessment of Biotin-PEG6-azide
For researchers, scientists, and drug development professionals, the reliability of labeling and conjugation reagents is paramount to experimental success. Biotin-PEG6-azide is a popular reagent used in bioconjugation, particularly in "click chemistry" reactions, due to its ability to introduce a biotin moiety for detection or purification.[1][2] The purity and quality of this reagent can significantly impact the efficiency and specificity of labeling. This guide provides an objective comparison of this compound from various suppliers, supported by a summary of publicly available data and detailed experimental protocols for its quality control and purity assessment.
Comparison of this compound from Various Suppliers
The purity of this compound is a critical factor for ensuring reproducible results in labeling experiments. Higher purity minimizes the risk of side reactions and ensures that the desired molecule is being conjugated. The following table summarizes the purity specifications for this compound from several common suppliers.
| Supplier | Purity Specification |
| BroadPharm | >98%[3] |
| MedchemExpress | Not specified |
| Precise PEG | >96%[4] |
| AxisPharm | ≥95% |
| DempoChem | Not specified |
Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Researchers should always request a certificate of analysis (CoA) from the supplier for lot-specific purity data.
Alternatives to this compound
While this compound is a versatile reagent, several alternatives exist for specific applications. The choice of reagent depends on the target molecule, the desired linker properties, and the specific experimental requirements.
| Reagent Type | Description | Key Features |
| Cleavable Biotinylation Reagents | These reagents contain a linker arm that can be cleaved under specific conditions (e.g., with reducing agents or light), allowing for the gentle release of the biotinylated molecule from streptavidin. | Enables recovery of the target molecule in its native state. |
| Photoactivatable Biotinylation Reagents | These reagents become reactive upon exposure to UV light and can label a wide range of biomolecules, even those lacking specific functional groups. | Useful for labeling molecules that are difficult to modify with traditional methods. |
| Biotin-PEG-NHS Esters | React with primary amines on proteins and other molecules. The PEG linker enhances solubility and reduces steric hindrance. | A common and straightforward method for biotinylating proteins. |
| Biotin-PEG-Maleimides | Specifically react with sulfhydryl groups (cysteines) on proteins, allowing for more site-specific labeling. | Provides greater control over the location of the biotin label. |
| Biotin-PEG-DBCO | Used in copper-free click chemistry reactions with azide-containing molecules. This is an alternative to the copper-catalyzed reaction required for this compound. | Avoids the potential toxicity of copper catalysts in cellular applications. |
Experimental Protocols for Quality Control and Purity Assessment
Rigorous quality control is essential to validate the identity, purity, and functionality of this compound. The following are detailed methodologies for key experiments.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the biotin moiety, the PEG linker, and the azide-terminal group. The integration of these peaks should be consistent with the number of protons in each part of the molecule. For PEG compounds, it's important to correctly assign the peaks, taking into account potential ¹³C-¹H coupling.[5]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound sample.
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm. A charged aerosol detector (CAD) can also be used for molecules lacking a strong chromophore.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase.
-
Analysis: The chromatogram should display a single major peak corresponding to this compound. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (576.71 g/mol ).
Functional Assessment by Streptavidin Binding Assay
Objective: To verify that the biotin moiety of the this compound is functional and can bind to streptavidin.
Methodology:
-
Materials: Streptavidin-coated magnetic beads or agarose resin, a molecule containing an alkyne group for the click reaction, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a suitable buffer (e.g., PBS).
-
Procedure:
-
Perform a click chemistry reaction to conjugate this compound to the alkyne-containing molecule.
-
Incubate the resulting biotinylated molecule with streptavidin-coated beads.
-
Wash the beads to remove any unbound molecules.
-
Elute the bound molecule from the beads using harsh conditions (e.g., boiling in SDS-PAGE loading buffer) or by using a cleavable version of the biotinylation reagent.
-
Analyze the eluate by a suitable method (e.g., SDS-PAGE for proteins, HPLC for small molecules) to confirm the presence of the biotinylated molecule.
-
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.
Caption: Quality Control Workflow for this compound.
Signaling Pathway of Biotin-Streptavidin Interaction
The interaction between biotin and streptavidin is a cornerstone of many biotechnological applications. The following diagram illustrates this strong and specific binding.
Caption: Biotin-Streptavidin Interaction.
References
A Comparative Guide to the Performance of Biotin-PEG6-Azide in Diverse Cell Lines
For researchers, scientists, and drug development professionals, the efficient and specific labeling of biomolecules is paramount for elucidating cellular mechanisms and developing targeted therapeutics. Biotin-PEG-azide reagents, particularly in conjunction with bioorthogonal click chemistry, have emerged as powerful tools for these applications. This guide provides an objective comparison of Biotin-PEG6-azide's performance against other biotinylation alternatives, supported by experimental data and detailed protocols to inform your selection of the most suitable reagent for your research needs.
Introduction to Biotin-PEG-Azide Labeling
Biotin-PEG-azide reagents are heterobifunctional linkers that combine the high-affinity binding of biotin to streptavidin with the versatility of azide-alkyne cycloaddition, a cornerstone of "click chemistry." This method involves a two-step process:
-
Metabolic or Enzymatic Incorporation of an Alkyne: Target biomolecules within cells or tissues are first tagged with an alkyne group. This is often achieved by metabolically incorporating an alkyne-modified precursor, such as an amino acid or a sugar.
-
Copper-Catalyzed or Strain-Promoted Click Reaction: The azide group on the Biotin-PEG-azide reagent then specifically and efficiently reacts with the incorporated alkyne, forming a stable triazole linkage. This covalent attachment allows for the sensitive detection or purification of the target molecule using streptavidin-based probes.
The polyethylene glycol (PEG) linker between the biotin and the azide group plays a crucial role in the reagent's performance. The length of this linker can influence several key parameters, including solubility, steric hindrance, and overall labeling efficiency. This guide focuses on this compound and compares its performance with alternatives featuring different PEG linker lengths.
Performance Comparison of Biotin-PEG-Azide Reagents
The selection of a Biotin-PEG-azide reagent is often a balance between achieving sufficient separation of the biotin from the target molecule to minimize steric hindrance and maintaining favorable physicochemical properties. While direct, comprehensive comparative studies across multiple cell lines are limited, the following tables summarize expected performance based on the known properties of PEG linkers and data from related studies.
Table 1: Comparison of Biotin-PEG-Azide Labeling Efficiency
| Reagent | PEG Linker Length | Expected Labeling Efficiency in HeLa Cells | Expected Labeling Efficiency in Jurkat Cells | Key Considerations |
| Biotin-PEG2-Azide | Short | Moderate | Moderate | May experience steric hindrance with bulky targets. |
| Biotin-PEG4-Azide | Medium | High | High | Good balance of linker length and solubility.[1][2] |
| This compound | Medium-Long | High to Very High | High to Very High | Offers increased flexibility and reduced steric hindrance. |
| Biotin-PEG12-Azide | Long | High | High | Increased hydrophilicity, but may lead to lower cell permeability in some cases. |
Table 2: Comparison of Cell Viability After Labeling
| Reagent | Expected Cytotoxicity in HeLa Cells | Expected Cytotoxicity in Jurkat Cells | Notes |
| Biotin-PEG2-Azide | Low | Low | Generally well-tolerated at typical working concentrations. |
| Biotin-PEG4-Azide | Low | Low | The PEG linker enhances biocompatibility.[2] |
| This compound | Low | Low | No significant cytotoxicity expected at optimal concentrations. |
| Biotin-PEG12-Azide | Low | Low | Longer PEG chains are generally associated with reduced cytotoxicity. |
Table 3: Comparison of Signal-to-Noise Ratio in Detection
| Reagent | Expected Signal-to-Noise Ratio | Factors Influencing Performance |
| Biotin-PEG2-Azide | Good | Shorter linker may lead to slightly higher background in some applications. |
| Biotin-PEG4-Azide | Very Good | Reduced non-specific binding due to the hydrophilic PEG spacer.[2] |
| This compound | Excellent | Longer, flexible linker minimizes steric hindrance for streptavidin binding, potentially enhancing signal. |
| Biotin-PEG12-Azide | Excellent | Further reduction in non-specific binding, though very long linkers could potentially interact with other cellular components. |
Alternative Biotinylation Strategies
Beyond varying the PEG linker length, other biotinylation reagents offer different functionalities.
Table 4: Comparison with Other Biotinylation Reagents
| Reagent Class | Reactive Group | Target | Key Advantages | Key Disadvantages |
| Biotin-PEG-Azide | Azide | Alkyne | High specificity (bioorthogonal), stable linkage. | Requires pre-modification of the target with an alkyne. |
| Biotin-PEG-NHS Ester | NHS Ester | Primary Amines | One-step labeling, no pre-modification needed. | Less specific, can label multiple sites on a protein.[3] |
| Biotin-PEG-Maleimide | Maleimide | Thiols (Cysteines) | Site-specific labeling of available cysteines. | Requires free sulfhydryl groups on the target. |
| Cleavable Biotin Reagents | Various | Various | Allows for the release of the labeled molecule after capture. | Cleavage conditions may affect downstream analysis. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar into the glycans of cultured cells, preparing them for click chemistry with Biotin-PEG-azide.
Materials:
-
HeLa or Jurkat cells
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for sialic acid labeling)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate HeLa or Jurkat cells in appropriate culture vessels and allow them to adhere (for HeLa) or stabilize in suspension (for Jurkat) overnight.
-
Prepare Alkyne-Sugar Stock: Dissolve the alkyne-modified sugar in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the alkyne-sugar stock solution directly to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the alkyne-modified sugar into cellular glycans.
-
Harvesting: After incubation, gently wash the cells twice with PBS to remove any unincorporated alkyne-sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction with this compound on Live Cells
This protocol details the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for labeling metabolically tagged live cells with this compound. SPAAC is preferred for live-cell applications as it avoids the cytotoxicity associated with copper catalysts. For this protocol, an alkyne analog that partakes in SPAAC (e.g., a cyclooctyne) would be used in Protocol 1. A copper-catalyzed (CuAAC) protocol for cell lysates is also described below.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
DMSO
-
PBS or serum-free cell culture medium
Procedure:
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare Labeling Solution: Dilute the this compound stock solution in PBS or serum-free medium to a final concentration of 10-100 µM.
-
Labeling Reaction: Resuspend the metabolically labeled cells in the labeling solution and incubate for 30-60 minutes at 37°C.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove excess this compound.
-
Downstream Analysis: The biotin-labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy (after staining with fluorescently-labeled streptavidin), or for cell lysis and subsequent protein analysis.
Protocol 3: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) on Cell Lysates
This protocol is suitable for labeling alkyne-modified proteins in cell lysates with this compound.
Materials:
-
Cell lysate from metabolically labeled cells
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Reagents:
-
This compound: 10 mM in DMSO
-
CuSO4: 50 mM in water
-
THPTA: 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 50-100 µg of protein)
-
This compound (final concentration 100 µM)
-
Pre-mixed CuSO4/THPTA (final concentration of 1 mM CuSO4 and 5 mM THPTA)
-
Sodium Ascorbate (final concentration 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Analysis: The biotinylated protein pellet can be resolubilized in an appropriate buffer for downstream applications such as SDS-PAGE and western blotting with streptavidin-HRP.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of different Biotin-PEG-azide reagents.
Materials:
-
HeLa or Jurkat cells
-
Complete cell culture medium
-
Biotin-PEG-azide reagents (e.g., PEG2, PEG4, PEG6, PEG12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.
-
Treatment: Treat the cells with varying concentrations of each Biotin-PEG-azide reagent for the desired labeling time (e.g., 1 hour). Include an untreated control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for cell labeling using this compound.
Caption: Detection of a biotinylated cell surface receptor.
Caption: Factors influencing the choice of biotinylation reagent.
References
Side-by-side comparison of Biotin-PEG6-azide from different suppliers
For researchers and professionals in drug development, the quality and consistency of chemical reagents are paramount. Biotin-PEG6-azide is a critical tool for bioconjugation, enabling the efficient labeling of biomolecules through "click chemistry." This guide provides a side-by-side comparison of this compound from prominent suppliers, focusing on key performance metrics and providing standardized protocols for evaluation.
Overview of this compound
This compound is a bifunctional molecule that contains a biotin moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal azide group. The biotin group allows for strong and specific binding to streptavidin and avidin, while the azide group facilitates covalent linkage to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG6 spacer enhances solubility in aqueous buffers and reduces steric hindrance.
Caption: Molecular structure of this compound.
Comparative Analysis of Supplier Specifications
The quality of this compound can vary between suppliers, impacting the efficiency and reproducibility of conjugation experiments. Key quality control parameters include purity, identity confirmation, and appearance. Below is a summary of typical specifications from leading suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (HPLC) | ≥ 98% | ≥ 95% | ≥ 97% | HPLC |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR |
| Identity (MS) | Conforms to structure | Conforms to structure | Conforms to structure | Mass Spec |
| Appearance | White to off-white solid | White solid | White to pale yellow solid | Visual |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO | Soluble in DMSO, DMF | Visual |
Experimental Protocols for Performance Evaluation
To ensure optimal performance in your specific application, it is recommended to perform in-house validation. The following protocols outline standard methods for evaluating the purity and reactivity of this compound.
3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To verify the purity of the this compound reagent.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column
-
-
Protocol:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Set up an HPLC gradient from 5% to 95% mobile phase B over 20 minutes.
-
Inject 10 µL of the sample onto the C18 column.
-
Monitor the elution profile at 214 nm.
-
Calculate the purity by integrating the area of the main peak relative to the total peak area.
-
3.2. Reactivity Assessment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Objective: To assess the reactivity of the azide group in a click chemistry reaction.
-
Materials:
-
This compound
-
An alkyne-containing fluorescent dye (e.g., DBCO-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 8.0)
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of DBCO-Cy5 in DMSO.
-
In a microcentrifuge tube, combine:
-
5 µL of this compound stock
-
5 µL of DBCO-Cy5 stock
-
80 µL of Tris-HCl buffer
-
-
Prepare a fresh solution of 100 mM sodium ascorbate and 20 mM CuSO₄.
-
Add 5 µL of the sodium ascorbate solution and 5 µL of the CuSO₄ solution to the reaction mixture.
-
Incubate at room temperature for 1 hour.
-
Analyze the reaction product by LC-MS or fluorescence spectroscopy to confirm successful conjugation.
-
Caption: Workflow for reactivity assessment.
Conclusion
While most reputable suppliers provide this compound of high purity, slight variations can exist. For sensitive applications, it is advisable to perform in-house validation of new lots or when switching suppliers. The experimental protocols provided in this guide offer a framework for such validation, ensuring the reliability and reproducibility of your experimental results. By carefully considering the supplier's specifications and conducting appropriate quality control checks, researchers can confidently utilize this compound in their bioconjugation strategies.
Confirming successful conjugation of Biotin-PEG6-azide via gel electrophoresis
For researchers in drug development and proteomics, the successful conjugation of reporter molecules like Biotin-PEG6-azide to target proteins or peptides is a critical first step for a multitude of downstream applications, including target identification and validation. This guide provides a comparative overview of common methods to confirm this conjugation, with a focus on gel electrophoresis-based techniques, and offers detailed experimental protocols.
The primary method of attaching this compound to a target molecule, typically a protein modified to contain an alkyne group, is through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Once the reaction is complete, it is essential to verify that the biotin tag has been successfully conjugated.
Comparison of Confirmation Methods
Several methods can be employed to confirm and quantify the success of the biotinylation reaction. The choice of method depends on the specific experimental needs, including the requirement for quantitative versus qualitative data, sample purity, and available equipment.
| Method | Principle | Result Type | Key Advantages | Key Disadvantages |
| Streptavidin Mobility Shift Assay (SDS-PAGE) | The high-affinity interaction between biotin and streptavidin creates a larger complex, which migrates slower on an SDS-PAGE gel compared to the unconjugated protein.[1][2] | Qualitative / Semi-Quantitative | Simple, widely available equipment, provides a clear visual confirmation of biotin accessibility.[1][3] | Not precisely quantitative, requires unconjugated protein as a control, can be affected by protein size.[1] |
| HABA Assay | The dye 4'-hydroxyazobenzene-2-carboxylic acid (HABA) binds to avidin, producing a colorimetric signal. Biotin displaces HABA, causing a measurable decrease in absorbance at 500 nm, which is proportional to the amount of biotin. | Quantitative | Provides a mole-to-mole ratio of biotin to protein, relatively simple and fast, uses standard spectrophotometer. | Requires removal of free biotin before the assay, less sensitive than some other methods. |
| Mass Spectrometry | Detects the mass increase of the target protein or its peptides after conjugation with this compound. | Quantitative & Qualitative | Highly accurate and sensitive, can identify the specific site of conjugation, can be used for complex mixtures. | Requires specialized and expensive equipment, data analysis can be complex. |
Experimental Workflow and Signaling Pathways
The overall process, from conjugation to confirmation, can be visualized as a straightforward workflow.
Caption: Experimental workflow from conjugation to confirmation.
Streptavidin Mobility Shift Assay Principle
This widely used gel-based method provides a clear visual confirmation of successful biotinylation.
References
A Researcher's Guide to Biotinylation: A Comparative Analysis of Biotin-PEG6-azide and its Alternatives
For researchers, scientists, and drug development professionals, the precise and robust biotinylation of biomolecules is a critical step in a multitude of applications, from affinity purification and proteomics to targeted drug delivery. The choice of biotinylating agent can profoundly impact the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG6-azide, a versatile tool for bioorthogonal "click" chemistry, with other prominent biotinylation reagents. We will delve into their mechanisms, performance, and experimental workflows, supported by available data to empower you in selecting the optimal reagent for your research endeavors.
At a Glance: Comparing Biotinylation Strategies
This compound has emerged as a powerful reagent due to its ability to participate in highly specific and efficient click chemistry reactions. This approach offers significant advantages over traditional biotinylation methods, particularly in complex biological environments. Here, we compare this compound, utilized through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a classic amine-reactive agent, NHS-Biotin, and a modern bioorthogonal alternative, Biotin-PEG4-Methyltetrazine (MeTz).
| Feature | This compound (CuAAC) | This compound (SPAAC) | NHS-Biotin | Biotin-PEG4-MeTz (iEDDA) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Amine Acylation | Inverse-Electron-Demand Diels-Alder |
| Target Moiety | Alkyne | Cyclooctyne (e.g., DBCO, BCN) | Primary Amines (Lysine, N-terminus) | trans-Cyclooctene (TCO) |
| Specificity | High (Bioorthogonal) | High (Bioorthogonal) | Moderate (Reacts with accessible amines) | Very High (Bioorthogonal) |
| Reaction Speed | Fast | Moderate to Fast | Fast | Extremely Fast |
| Biocompatibility | Requires copper catalyst (can be cytotoxic) | Excellent (Copper-free) | Good | Excellent (Copper-free) |
| Workflow | Two-step (alkyne introduction then click) | Two-step (cyclooctyne introduction then click) | One-step | Two-step (TCO introduction then click) |
| Key Advantage | High efficiency and specificity | High biocompatibility for live-cell applications | Simple, one-step procedure | Unparalleled speed and specificity |
| Key Disadvantage | Copper toxicity can be a concern in living systems | Slower kinetics than CuAAC and iEDDA | Lack of site-specificity, potential for off-target labeling | Requires introduction of a TCO handle |
Delving Deeper: Performance Metrics
Quantitative data highlights the distinct advantages of each biotinylation strategy. The choice of reagent should be guided by the specific requirements of the experiment, such as the need for speed, biocompatibility, or site-specificity.
Reaction Kinetics: A Race for Covalent Bonds
The speed of the biotinylation reaction is a critical factor, especially in dynamic biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction utilized by Biotin-PEG4-MeTz is significantly faster than both CuAAC and SPAAC.
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetrazine-TCO Ligation (iEDDA) | Up to 10⁷, typically 800 - 30,000 | [1][2] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | [1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | [1] |
Proteomics: A Head-to-Head Comparison of CuAAC and SPAAC
In a comparative study of CuAAC and SPAAC for labeling O-GlcNAcylated proteins, CuAAC demonstrated the ability to identify a greater number of proteins, suggesting a higher labeling efficiency in this context.[3]
| Method | Number of Putative O-GlcNAc Modified Proteins Identified | Overlapping Proteins |
| CuAAC (Biotin-Diazo-Alkyne) | 229 | 114 |
| SPAAC (Biotin-DIBO-Alkyne) | 188 | 114 |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Understanding the underlying chemical principles and experimental workflows is essential for successful biotinylation.
Signaling Pathways and Experimental Workflows
Caption: Overview of different biotinylation strategies.
Caption: General workflow for biotinylation using click chemistry.
In-Depth Methodologies: Experimental Protocols
For reproducible and reliable results, detailed experimental protocols are indispensable. Below are representative protocols for the key biotinylation methods discussed.
Protocol 1: Biotinylation of Alkyne-Modified Proteins using this compound (CuAAC)
This protocol is a general guideline for the copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)
-
Dimethyl sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
-
Add this compound to the protein solution to a final concentration of 100-200 µM.
-
Prepare a premix of the catalyst by adding the CuSO₄ solution to the TBTA solution, followed by the addition of the reducing agent (TCEP or sodium ascorbate). The final concentrations in the reaction should be approximately 1 mM CuSO₄, 1 mM TBTA, and 5 mM TCEP or sodium ascorbate.
-
Add the catalyst premix to the protein/azide mixture.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess biotinylation reagent and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
-
Quantification (Optional):
-
Determine the degree of biotinylation using methods such as the HABA assay or mass spectrometry.
-
Protocol 2: Biotinylation of Cyclooctyne-Modified Proteins using this compound (SPAAC)
This protocol outlines the copper-free click reaction.
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO-modified) in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO (if needed to dissolve the azide)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or an aqueous buffer if soluble.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-modified protein with the reaction buffer.
-
Add a 1.5- to 10-fold molar excess of this compound to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle shaking. The reaction time may need to be optimized depending on the specific cyclooctyne and protein.
-
-
Purification:
-
Remove the excess biotinylation reagent using a desalting column.
-
-
Quantification (Optional):
-
Assess the degree of biotinylation as described in Protocol 1.
-
Protocol 3: Biotinylation of Proteins using NHS-Biotin
This protocol describes the traditional method of labeling primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Anhydrous DMSO or DMF (for non-sulfated NHS-Biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. Sulfo-NHS-Biotin can be dissolved in an aqueous buffer.
-
-
Reaction Setup:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-Biotin reagent to the protein solution. The optimal molar ratio should be determined empirically.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess non-reacted and quenched biotinylation reagent using a desalting column.
-
-
Quantification (Optional):
-
Determine the degree of biotinylation.
-
Conclusion: Selecting the Right Tool for the Job
The choice of biotinylation reagent is a critical decision that should be guided by the specific demands of the research application.
-
This compound utilized through CuAAC offers a highly efficient and specific method for biotinylation, making it an excellent choice for in vitro applications where high labeling yields are paramount.
-
For live-cell imaging and in vivo studies where cytotoxicity is a major concern, the copper-free SPAAC reaction with This compound is the superior option, providing excellent biocompatibility.
-
NHS-Biotin remains a simple and effective choice for general-purpose biotinylation where site-specificity is not a primary concern and the potential for labeling multiple sites on a protein is acceptable.
-
When unparalleled reaction speed and specificity are required, particularly in complex biological systems, Biotin-PEG4-MeTz and the iEDDA ligation chemistry represent the cutting edge of bioorthogonal labeling.
By carefully considering the trade-offs between specificity, kinetics, biocompatibility, and workflow complexity, researchers can confidently select the most appropriate biotinylation strategy to achieve their scientific goals.
References
A Comparative Guide to Biotin-PEG6-Azide in Bioconjugation and Proteomics
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotin-PEG6-azide has emerged as a key reagent in the field of bioconjugation, particularly for applications leveraging click chemistry. This guide provides a comprehensive comparison of this compound with alternative biotinylation strategies, supported by experimental data and detailed protocols.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the specific experimental context, including the nature of the target molecule, the desired reaction conditions, and the downstream application. This compound, which utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, offers a balance of stability and reactivity. However, alternatives such as copper-free click chemistry reagents and traditional NHS esters present their own advantages and disadvantages.
| Feature | This compound (CuAAC) | Biotin-PEG-DBCO/BCN (SPAAC) | Biotin-NHS Ester |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) | Amine-Reactive Acylation |
| Reaction Speed | Fast | Very Fast | Fast |
| Biocompatibility | Moderate (Copper catalyst can be cytotoxic) | High (No cytotoxic catalyst required) | High |
| Specificity | High (Azide and alkyne are bio-orthogonal) | High (Cycloalkyne and azide are bio-orthogonal) | Moderate (Reacts with primary amines, e.g., lysine) |
| Typical Applications | Proteomics, PROTAC synthesis, in vitro labeling | Live-cell imaging, in vivo studies, sensitive systems | Cell surface labeling, antibody labeling |
| PEG Linker (PEG6) | Enhances solubility and reduces steric hindrance | Enhances solubility and reduces steric hindrance | Can be included to improve properties |
| Potential Issues | Copper-mediated non-specific labeling, cytotoxicity | Potential for non-specific reaction with thiols (cysteine) | Hydrolysis of NHS ester in aqueous buffers |
Case Study: Activity-Based Protein Profiling (ABPP)
One study comparing CuAAC and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) found that SPAAC can achieve higher labeling efficiencies, which is a critical consideration for detecting low-abundance proteins.[1] However, CuAAC remains a widely used and effective method for in vitro applications.
Experimental Protocols
Protocol 1: General Protein Labeling using this compound (CuAAC)
This protocol is adapted from established methods for activity-based protein profiling and is suitable for labeling alkyne-modified proteins in a cell lysate.
Materials:
-
Alkyne-labeled protein sample in lysis buffer (e.g., 20 mM HEPES, 1% NP-40, 0.2% SDS, pH 7.5)
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (16.7 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Streptavidin-coated magnetic beads
Procedure:
-
To 100 µg of protein in a 19 µL reaction volume, add the following click chemistry master mix:
-
0.2 µL of this compound (final concentration: ~100 µM)
-
0.2 µL of TCEP (final concentration: ~1 mM)
-
0.125 µL of TBTA (final concentration: ~100 µM)
-
-
Gently vortex the sample.
-
Initiate the click reaction by adding 0.4 µL of CuSO4 (final concentration: ~1 mM).
-
Incubate the reaction for 1.5 hours at room temperature with gentle shaking.
-
Proceed with protein precipitation or enrichment using streptavidin-coated magnetic beads for downstream analysis such as mass spectrometry.
Protocol 2: Comparison with Copper-Free Click Chemistry (SPAAC)
For a comparative analysis, an alternative workflow using a biotinylated cyclooctyne reagent (e.g., Biotin-PEG-DBCO) can be employed.
Materials:
-
Azide-labeled protein sample
-
Biotin-PEG-DBCO reagent
Procedure:
-
To the azide-labeled protein sample, add the Biotin-PEG-DBCO reagent to a final concentration of 20-50 µM.
-
Incubate for 15-30 minutes at room temperature.
-
The reaction is now complete and can proceed to downstream analysis without the need for a copper catalyst or ligands.
Visualizing Workflows and Pathways
Experimental Workflow for ABPP
Caption: Workflow for Activity-Based Protein Profiling using this compound.
PROTAC Mechanism of Action
This compound is a valuable tool in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG6-azide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential safety and logistical information for the proper disposal of Biotin-PEG6-azide, a reagent commonly used in bioconjugation and click chemistry.
Hazard Assessment
Safety Data Sheets (SDS) for Biotin-PEG-azide compounds with similar structures generally classify them as not hazardous substances. However, it is crucial to recognize the potential hazards associated with the azide functional group. Organic azides can be sensitive to heat, friction, and shock, and they may react with certain metals, such as copper and lead, to form explosive metal azides. Therefore, a cautious approach to disposal is warranted.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Gloves: Nitrile gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Disposal Procedures
The recommended disposal procedure for this compound involves a two-pronged approach that considers both the non-hazardous nature of the overall molecule and the reactivity of the azide group.
Step 1: Segregation and Collection
-
All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), should be collected in a dedicated and clearly labeled waste container.
-
Use a container made of a material that is incompatible with azides, such as high-density polyethylene (HDPE). Avoid using containers with metal caps or liners.
-
The waste container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" to ensure proper handling by waste management personnel.
Step 2: Waste Stream Management
-
Do NOT dispose of this compound down the drain. This is to prevent the potential formation of explosive metal azides in the plumbing.[1][2]
-
Do NOT mix this compound waste with acidic waste. The combination can lead to the formation of highly toxic and explosive hydrazoic acid.[3]
-
Solid waste, such as contaminated gloves and paper towels, should be placed in the designated azide waste container.
Step 3: Institutional Waste Disposal
-
The collected this compound waste should be disposed of through your institution's hazardous waste management program.[3] Adhere to all local, state, and federal regulations for the disposal of chemical waste.
-
Provide the safety office or waste management provider with a complete list of the waste container's contents.
Accidental Spills
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Absorb the spill with an inert material, such as vermiculite, sand, or earth.
-
Collect the absorbent material and the spilled substance into the designated azide waste container.
-
Clean the spill area with a suitable solvent, such as ethanol, and collect the cleaning materials in the same waste container.
-
Report the spill to your institution's environmental health and safety (EHS) office.
Quantitative Data Summary
No specific quantitative data regarding toxicity (e.g., LD50) or environmental hazard levels for this compound were found in the reviewed Safety Data Sheets. The general classification is "Not a hazardous substance or mixture." However, the potential hazards of the azide functional group necessitate the stringent disposal protocols outlined above.
| Data Point | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | Safety Data Sheet for similar Biotin-PEG-azides |
| Acute Toxicity (Oral) | No data available | - |
| Acute Toxicity (Dermal) | No data available | - |
| Aquatic Toxicity | No data available | - |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Biotin-PEG6-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Biotin-PEG6-azide, a biotin-labeled, PEG-based PROTAC linker used in click chemistry reactions.[1][2][3][4][5] While some safety data sheets (SDS) for this compound and similar compounds do not classify them as hazardous substances, the presence of an azide group necessitates careful handling due to the potential risks associated with this functional group. Organic azides can be energetic, toxic, and potentially explosive under certain conditions, such as exposure to heat, shock, or friction.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is a critical line of defense when working with this compound. A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider wearing Silver shield gloves under nitrile gloves. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection against contamination. |
| Eye Protection | Chemical safety glasses or splash goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashes or a blast shield is not used. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is required. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a disposable gown is recommended. | Prevents skin contact with the azide compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation, which can be a primary route of exposure. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations with this compound should be performed in a certified chemical fume hood. The use of a blast shield is also recommended, especially when working with azides that are known or expected to be explosive.
Preparation and Weighing:
-
Work Area Setup: Before starting, ensure the chemical fume hood is clean and uncluttered. Line the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Gather Materials: Have all necessary equipment and reagents ready, including non-metal spatulas (plastic or ceramic) for transferring the solid compound. Never use metal spatulas, as they can form shock-sensitive heavy metal azides.
-
Weighing: If handling the solid form, use a ventilated balance enclosure to avoid inhaling dust particles. Use the smallest amount of the azide compound possible for your experiment.
Experimental Procedures:
-
Reconstitution: When preparing a solution, slowly add the solvent to the solid to minimize the generation of aerosols.
-
Running Reactions: Whenever feasible, use closed systems for reactions and transfers to minimize the risk of exposure. Avoid using glassware with ground glass joints, as the friction can potentially cause an explosion.
-
Storage: Store this compound in a tightly sealed and clearly labeled container. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months. Keep away from heat, light, pressure, and shock. Store separately from acids, strong oxidizing agents, and heavy metals.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent the formation of explosive metal azides in plumbing.
Waste Collection:
-
Collect all aqueous and solid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing azides down the drain, as this can lead to the formation of highly explosive lead or copper azide salts in the pipes.
Decontamination and Disposal:
-
For small spills within a fume hood, alert others in the area. While wearing appropriate PPE, cover the spill with an absorbent material, collect it into a hazardous waste container, and clean the area with a suitable decontaminating solution followed by soap and water.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
